Rhodamine 6G hydrazide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-amino-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C26H28N4O2/c1-5-28-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(31)30(26)27)20-12-16(4)22(29-6-2)14-24(20)32-23/h7-14,28-29H,5-6,27H2,1-4H3 |
InChI Key |
QUMMHDKUYXGXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N)C5=C(O2)C=C(C(=C5)C)NCC |
Origin of Product |
United States |
Foundational & Exploratory
Rhodamine 6G hydrazide synthesis from rhodamine 6G and hydrazine hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Rhodamine 6G hydrazide from Rhodamine 6G and hydrazine hydrate. The document provides a comparative summary of various published experimental protocols, detailed methodologies, and characterization data. The information is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who utilize this compound as a versatile fluorescent probe and intermediate for the synthesis of novel sensors.
Reaction Overview
The synthesis of this compound is a nucleophilic substitution reaction where the ester group of Rhodamine 6G is converted to a hydrazide moiety by reacting with hydrazine hydrate. This transformation results in a significant change in the electronic structure of the rhodamine core, leading to the loss of its characteristic pink color and fluorescence. The spirolactam ring formed in this compound is non-fluorescent. However, this ring can be selectively opened in the presence of specific analytes, restoring the open-chain, highly fluorescent form of the rhodamine dye. This "off-on" switching mechanism is the basis for its widespread use in the development of fluorescent probes.
dot
Caption: Chemical reaction for the synthesis of this compound.
Comparative Experimental Protocols
Several protocols for the synthesis of this compound have been reported in the literature. The following table summarizes the key parameters from various sources to provide a comparative overview.
| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3] | Protocol 4[4] |
| Rhodamine 6G | 0.24 g to 24 g | 1.0 g | Not Specified | Not Specified |
| Hydrazine Hydrate | 0.6 g to 24 g | 2 mL to 4 mL (80%) | Added dropwise | Excess |
| Solvent | Ethanol | Ethanol | Methanol | Ethanol |
| Solvent Volume | 15 mL to 500 mL | 20 mL to 30 mL | Not Specified | Not Specified |
| Reaction Temperature | 30°C to 80°C | Reflux | Reflux | Reflux |
| Reaction Time | 8 to 48 hours | Not Specified | 4 hours | Not Specified |
| Product Appearance | Precipitate | Pink solid | Pink solid | Not Specified |
| Yield | 52% to 91% | Not Specified | Not Specified | Not Specified |
Detailed Experimental Methodologies
This section provides a generalized, step-by-step experimental protocol based on the most frequently cited methods.
Materials and Equipment:
-
Rhodamine 6G
-
Hydrazine hydrate (80% or monohydrate)
-
Ethanol or Methanol (reagent grade)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Rhodamine 6G: In a round-bottom flask, dissolve Rhodamine 6G in the chosen solvent (ethanol or methanol). The ratios of Rhodamine 6G to solvent can vary, with typical examples being 1.0 g of Rhodamine 6G in 20-30 mL of ethanol.[2]
-
Addition of Hydrazine Hydrate: While stirring the solution, add hydrazine hydrate dropwise.[2][3] An excess of hydrazine hydrate is generally used.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time can range from 4 to 48 hours.[1][3] The progress of the reaction can be monitored by the color change of the solution from deep pink to a much lighter pink or almost colorless state.[3]
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.
-
Isolation of the Product: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with distilled water or cold ethanol to remove unreacted starting materials and impurities.[1][3]
-
Drying: Dry the purified product under vacuum to obtain a pink solid.[3]
dot
Caption: A typical experimental workflow for the synthesis of this compound.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is a key method for confirming the formation of the hydrazide. A characteristic single peak for the two hydrogens of the newly formed C-N bond in the hydrazide group is expected. One study reported a single peak at a chemical shift of 3.590 ppm, indicating the successful synthesis of this compound.[3]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present in the synthesized product. The presence of N-H stretching vibrations from the hydrazide group is a key indicator of successful synthesis.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. The expected molecular weight can be calculated, and the mass spectrum should show a corresponding molecular ion peak.
-
-
Physical Appearance:
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide array of "off-on" fluorescent probes. These probes are designed to be non-fluorescent in their native state but exhibit a strong fluorescence signal upon interaction with a specific target analyte. This property makes them highly valuable for:
-
Detection of Metal Ions: Probes derived from this compound have been developed for the selective detection of various metal ions, including Cu²⁺, Hg²⁺, and Pb²⁺.[4][5][6]
-
Sensing of Anions and Neutral Molecules: The versatile structure of this compound allows for modifications to create sensors for anions and other small molecules.
-
Bioimaging: The ability to switch on fluorescence in the presence of a specific biological target makes these probes suitable for cellular imaging applications.
-
Drug Delivery and Diagnostics: The core structure can be incorporated into more complex systems for targeted drug delivery and as diagnostic agents.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the protocols to their specific experimental needs and safety considerations.
References
- 1. This compound salicylaldehyde azomethine, synthesizing process and application in measuring content of copper ion - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103880853A - this compound derivative, preparation method of derivative and application of derivative, and method for carrying out fluorescence analysis on hypochlorous acid by using derivative as fluorescence probe - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spirolactam Ring Structure of Rhodamine 6G Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the spirolactam ring structure of Rhodamine 6G hydrazide, a pivotal feature responsible for its function as a highly effective "off-on" fluorescent probe. We will explore the molecular architecture, the mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis and application.
The Spirolactam Structure of this compound
This compound is a derivative of the well-known Rhodamine 6G dye. The key structural modification is the formation of a spirolactam ring. This is achieved through the reaction of Rhodamine 6G with hydrazine hydrate.[1][2][3][4][5] The resulting structure exists in a non-planar, spirocyclic form.[2][6] In this "closed-loop" state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent.[1] The formation of the C-N bond in the spirolactam ring is a critical aspect of this structure, which can be confirmed by NMR spectroscopy, specifically by a characteristic signal in the 1H-NMR spectrum.[1]
Caption: Molecular components of this compound's spirolactam structure.
The "Off-On" Sensing Mechanism
The utility of this compound as a sensor lies in the reversible opening of its spirolactam ring.[7][8] This process is triggered by the presence of specific analytes, such as metal ions (e.g., Cu²⁺, Pb²⁺) or a change in pH.[2][4][8] Upon interaction with the analyte, the bond between the spiro carbon and the nitrogen of the hydrazide moiety cleaves. This ring-opening event restores the conjugated π-system of the xanthene fluorophore, leading to a dramatic increase in fluorescence and a visible color change.[1][2] This transition from a non-emissive "off" state to a highly emissive "on" state provides a clear signal for detection.[4]
Caption: The "Off-On" switching mechanism of this compound probes.
Quantitative Data Summary
The performance of this compound-based probes has been quantified for various analytes. The table below summarizes key performance metrics from different studies.
| Analyte | Detection Limit (LOD) | Max. Emission (λem) | Binding Stoichiometry (Probe:Analyte) | Solvent System | Reference |
| Copper (Cu²⁺) | 1.23 µM | 565 nm | 2:1 | CH₃CN/H₂O (9:1, v/v) | [2] |
| Lead (Pb²⁺) | 0.02 µM | Not Specified | Not Specified | Acetonitrile | [4][5] |
| Nitric Oxide (NO) | 20 nM | Not Specified | Not Specified | Not Specified | [9][10] |
Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from established literature procedures.[1][3]
-
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol
-
Distilled water
-
-
Procedure:
-
Dissolve Rhodamine 6G in methanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Heat the mixture to reflux for approximately 4 hours. The reaction is complete when the vibrant color of the solution fades to almost clear or light pink.[1][3]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (methanol) using a rotary evaporator.
-
Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.
-
Filter the product and dry it under a vacuum to obtain a pink solid.[1][3]
-
Characterize the product using NMR, FT-IR, and mass spectrometry to confirm the formation of the spirolactam structure.[4][5]
-
B. General Protocol for Analyte Detection (e.g., Metal Ions)
This is a generalized workflow for using the synthesized probe.
-
Materials:
-
Synthesized this compound
-
Appropriate solvent (e.g., acetonitrile, or a mixture like CH₃CN/H₂O)
-
Analyte stock solution
-
Fluorometer/spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a cuvette, place the solvent system and add a specific volume of the this compound stock solution.
-
Measure the baseline fluorescence of the probe solution. It should be very low.
-
Add a known concentration of the analyte solution to the cuvette.
-
Allow the reaction to proceed for a set incubation time.
-
Measure the fluorescence emission at the characteristic wavelength (e.g., ~565 nm for Cu²⁺).[2] A significant increase in fluorescence intensity indicates the presence of the analyte.
-
For quantitative analysis, create a calibration curve by measuring the fluorescence response to a series of known analyte concentrations. The linear range for Pb²⁺ detection, for instance, has been reported between 0.05 and 6.0 µM.[4][5]
-
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Rhodamine 6G Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G), a renowned xanthene dye, is celebrated for its exceptional photophysical properties, including a high molar extinction coefficient, excellent fluorescence quantum yield, and remarkable photostability.[1][2] These characteristics make it a valuable fluorophore in various scientific applications, from laser dyes to fluorescent tracers.[3][4] A particularly interesting class of its derivatives, Rhodamine 6G hydrazides, has garnered significant attention for their utility as "turn-on" fluorescent probes. These derivatives typically exist in a colorless and non-fluorescent spirolactam form.[5] The presence of specific analytes, most notably metal ions, triggers a structural transformation to the highly fluorescent, ring-opened amide form.[6][7] This distinct off-on switching mechanism forms the basis for their application in the selective and sensitive detection of various species.[8] This technical guide provides an in-depth exploration of the photophysical properties of Rhodamine 6G hydrazide derivatives, complete with experimental protocols and data presented for comparative analysis.
Core Signaling Pathway: The Spirolactam Ring-Opening Mechanism
The fundamental principle governing the fluorescence of this compound derivatives is the reversible, analyte-induced opening and closing of a spirolactam ring. In the absence of a target analyte, the molecule exists in a stable, non-fluorescent spirolactam structure. Upon binding with a specific ion or molecule, the spirolactam ring opens, leading to the formation of the delocalized xanthene fluorophore, which is intensely colored and fluorescent.[1][7]
Caption: Analyte-induced spirolactam ring-opening mechanism.
Photophysical Data of Selected this compound Derivatives
The photophysical properties of these derivatives can be tuned by modifying the substituent group attached to the hydrazide moiety.[1] This allows for the development of probes with selectivity towards different analytes. The following tables summarize key quantitative data for several reported this compound derivatives.
Table 1: Photophysical Properties of this compound-Based Probes for Metal Ion Detection
| Probe Name/Derivative | Target Analyte | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Detection Limit (LOD) | Solvent System | Reference |
| R6GH | Hg²⁺ | 530 | 556 | Not Reported | 2.5 x 10⁻² µM | Acetonitrile | [6] |
| R6GH | Pb²⁺ | Not Reported | Not Reported | Not Reported | 0.02 µM | Not Specified | [9] |
| RD1 (chromone derivative) | Cu²⁺ | ~530 (upon binding) | 565 | Not Reported | Not Reported | CH₃CN/H₂O (7:3 v/v) | [1][2] |
| R1 (pyridine derivative) | Cu²⁺ | Not Reported | Not Reported | Not Reported | 1.23 µM | CH₃CN/H₂O (9:1 v/v) | [7] |
| H₃L1 | Al³⁺ | ~530 | 555 | Not Reported | 1.4 x 10⁻⁹ M | H₂O/MeOH (9:1 v/v) | [5] |
| LXY | Fe³⁺ | Not Reported | 550 | Not Reported | Not Reported | HEPES buffer/CH₃CN (2:3 v/v) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these fluorescent probes. Below are representative experimental protocols derived from the literature.
Synthesis of this compound (Intermediate)
The precursor for most derivatives is this compound, synthesized from Rhodamine 6G.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolve Rhodamine 6G in methanol.[11]
-
Add hydrazine hydrate dropwise to the solution while stirring.[11][12]
-
Heat the mixture to reflux for approximately 4 hours, or until the solution becomes nearly colorless.[11]
-
Allow the reaction mixture to cool to room temperature.[11]
-
Remove the methanol via rotary evaporation.[11]
-
Wash the resulting crude product with distilled water.[11]
-
Dry the product under vacuum to yield a pink solid of this compound.[11]
Synthesis of this compound Derivatives (General Procedure)
The synthesis of specific probes typically involves the condensation of this compound with an aldehyde-containing molecule. Microwave-assisted synthesis is often employed to reduce reaction times and improve yields.[1][7]
Detailed Protocol for Microwave-Assisted Synthesis:
-
In a microwave vessel, combine this compound and the desired aldehyde derivative in a suitable solvent such as ethanol.[1][7]
-
Stir the mixture and place it in a microwave reactor.[1]
-
Run the reaction under controlled pressure and irradiation at a specific temperature and time.[1]
-
After the reaction is complete, filter the mixture.[1]
-
Wash the collected solid product multiple times with a cold solvent like ethanol to obtain the purified derivative.[1][7]
Photophysical Measurements
Standard spectroscopic techniques are used to characterize the properties of the synthesized probes.
Caption: General workflow for photophysical measurements.
Detailed Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Prepare a stock solution of the this compound derivative (e.g., 1.0 x 10⁻³ M in methanol or another appropriate solvent).[13]
-
Prepare stock solutions of the various analytes (e.g., metal ions) to be tested.[6]
-
Dilute the probe and analyte solutions to the desired working concentrations in the chosen solvent system (e.g., aqueous acetonitrile).[1][6]
-
For absorption measurements, place the probe solution in a quartz cuvette and record the UV-Vis spectrum. Then, add the analyte solution and record the spectrum again to observe any changes.[1]
-
For fluorescence measurements, excite the sample at a suitable wavelength (e.g., 500 nm) and record the emission spectrum over a specific range (e.g., 505-700 nm).[13] Compare the fluorescence intensity of the probe in the absence and presence of the analyte.
Conclusion
This compound derivatives represent a versatile and powerful class of "turn-on" fluorescent probes. Their photophysical properties are intrinsically linked to the analyte-triggered spirolactam ring-opening mechanism. By judiciously selecting the derivatizing agent, researchers can develop highly sensitive and selective probes for a wide array of analytes, with significant applications in environmental monitoring, bioimaging, and diagnostics.[7][10] The experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of novel this compound-based sensors.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. scirp.org [scirp.org]
- 3. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodamine 6G-Based Fluorescent Chemosensors for Detection of Copper (II) Ions in Aqueous Solution - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Rhodamine 6G hydrazide mechanism of fluorescence "off-on" switching
An In-depth Technical Guide to the Fluorescence "Off-On" Switching Mechanism of Rhodamine 6G Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the sensitive and selective detection of a wide array of analytes. Among these, "off-on" probes, which exhibit a significant increase in fluorescence intensity upon binding to a target, are particularly valuable due to their high signal-to-noise ratio. This compound (R6GH) has emerged as a prominent scaffold for designing such probes. In its native state, R6GH exists in a colorless, non-fluorescent spirolactam form. However, upon interaction with specific analytes, it undergoes a structural transformation to the highly fluorescent, open-ring amide form of Rhodamine 6G. This document provides a comprehensive technical overview of this "off-on" switching mechanism, including quantitative performance data, detailed experimental protocols, and visualized reaction pathways.
The Core "Off-On" Switching Mechanism
The fluorescence switching capability of this compound is intrinsically linked to its ability to exist in two distinct, reversible states: a closed spirolactam ring and an open amide form.
-
The "Off" State: In the absence of a target analyte, R6GH adopts a stable, non-planar spirolactam structure. In this conformation, the xanthene fluorophore, which is responsible for the brilliant fluorescence of Rhodamine 6G, is locked into a non-conjugated system. This disruption of the π-electron system renders the molecule colorless and non-fluorescent.[1][2] This closed-ring form is the thermodynamically stable state.
-
The "On" State: The introduction of a specific analyte, such as certain metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺) or reactive species like nitric oxide (NO), triggers the "on" switch.[1][3][4][5] The analyte selectively coordinates with the hydrazide moiety of the R6GH molecule. This interaction induces a cleavage of the C-N bond within the spirolactam ring, leading to a ring-opening isomerization.[6] This structural change restores the planar, fully conjugated xanthene structure characteristic of the parent Rhodamine 6G dye. The restored π-system results in strong visible light absorption and intense fluorescence emission, signaling the presence of the target analyte.[7] The fluorescence enhancement can be dramatic, with some systems reporting over a 1000-fold increase in intensity.[1]
The following diagram illustrates this fundamental signaling pathway.
Quantitative Performance Data
The performance of R6GH-based probes is characterized by their selectivity, sensitivity (limit of detection), and the dynamic range over which they respond to an analyte. The tables below summarize key quantitative data from various studies.
Table 1: Spectroscopic Properties of R6GH States
| State | Typical Absorption Max (λ_abs) | Typical Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) | Appearance |
| "Off" (Spirolactam) | N/A (No significant absorption in visible range) | N/A | ~0 | Colorless |
| "On" (Open Amide) | ~525 - 532 nm[7] | ~545 - 565 nm[3][8] | High (~0.95, similar to R6G)[9] | Pink/Red |
Table 2: Performance Metrics for Analyte Detection using R6GH-based Probes
| Analyte | Linear Detection Range | Limit of Detection (LOD) | Solvent System | Reference |
| Lead (Pb²⁺) | 0.05 – 6.0 µM | 0.02 µM | Not Specified | [4][10] |
| Mercury (Hg²⁺) | 0 – 5 µM | 0.025 µM | Acetonitrile | [5] |
| Copper (Cu²⁺) | 0.1 – 10 µM | Not Specified | Aqueous Media | [6] |
| Copper (Cu²⁺) | Not Specified | 1.23 µM | CH₃CN/H₂O | [3] |
| Iron (Fe³⁺) | Not Specified | 1.00 µM | Pure Water (pH 6.5) | [7] |
| Nitric Oxide (NO) * | 0 - 100 µM | 20 nM | Not Specified | [1][2] |
*Data for Nitric Oxide is based on the analogous Rhodamine B Hydrazide probe, which operates on the identical mechanism.
Experimental Protocols
Synthesis of this compound (R6GH)
This protocol describes a common method for synthesizing the R6GH probe precursor via a condensation reaction.
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate dropwise to the solution while stirring.[11]
-
Attach a reflux condenser and heat the mixture to reflux (typically 65-80°C) for 4-6 hours.[11][12] The reaction progress can be monitored by the color change of the solution from deep red/pink to nearly colorless or a faint pink, indicating the formation of the spirolactam ring.[11]
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product multiple times with distilled water to remove unreacted hydrazine hydrate and other water-soluble impurities.
-
Filter the solid product and dry it under vacuum to obtain this compound as a pinkish-white solid.[11]
-
Characterize the product using techniques such as NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[4]
General Protocol for Analyte Detection
This protocol provides a general workflow for using R6GH to detect a target analyte in a sample solution.
Materials:
-
This compound (R6GH) stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).[3][13]
-
Buffer solution appropriate for the assay (e.g., Tris-HCl).[3]
-
Sample solutions containing the analyte of interest.
-
Fluorometer or microplate reader.
-
Quartz cuvettes or microplates.
Procedure:
-
Prepare a working solution of the R6GH probe by diluting the stock solution in the chosen assay buffer (e.g., to 5-10 µM).
-
Transfer a specific volume of the R6GH working solution to a cuvette or well.
-
Add a known volume of the sample solution (containing the analyte) to the R6GH solution and mix thoroughly.
-
Incubate the mixture for a specified period at room temperature or a controlled temperature to allow the reaction to proceed to completion.
-
Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength typically around 500-525 nm and record the emission spectrum, noting the peak intensity (usually around 550-565 nm).[3][13]
-
To quantify the analyte concentration, a calibration curve should be generated by measuring the fluorescence response to a series of standard solutions with known analyte concentrations.
The following diagram outlines this typical experimental workflow.
Conclusion
This compound serves as a powerful and versatile platform for the development of "off-on" fluorescent probes. The core mechanism, based on a reversible spirolactam ring-opening, provides a robust method for achieving a low-background, high-contrast fluorescence response. The straightforward synthesis and adaptable chemistry of R6GH have enabled the creation of selective and highly sensitive probes for a variety of important analytes, with significant applications in environmental monitoring, clinical diagnostics, and cellular imaging. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals looking to leverage this technology in their work.
References
- 1. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Analytical Chemist's Guide to Rhodamine 6G Hydrazide: Solubility, Stability, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Rhodamine 6G hydrazide (R6GH) in common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize R6GH as a fluorescent probe. The guide details experimental protocols for assessing these key physicochemical properties and presents available data in a clear, comparative format. Furthermore, it visually elucidates the fundamental reaction mechanism that underpins the utility of R6GH as a "turn-on" fluorescent sensor.
Solubility of this compound and Related Compounds
The solubility of this compound is a critical parameter for its application in various assays and experimental setups. While comprehensive quantitative data for R6GH across a wide range of organic solvents is not extensively documented in publicly available literature, this section provides known values and comparative data from the closely related compound, Rhodamine B hydrazide.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (~23.34 mM)[1] |
| Rhodamine B Hydrazide | Dimethylformamide (DMF) | 30 mg/mL |
| Rhodamine B Hydrazide | DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
| Rhodamine B Hydrazide | Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Rhodamine B Hydrazide | Ethanol | 0.1 mg/mL |
Note: The solubility data for Rhodamine B hydrazide is provided for comparative purposes. Actual solubility of this compound may vary and should be determined experimentally.
Stability of this compound in Organic Solvents
The stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results. R6GH, in its spirolactam form, is generally stable; however, its conversion to the open, fluorescent form can be influenced by factors such as light and pH.
General recommendations for the storage of R6GH solutions include protection from light. For instance, solutions in dimethyl sulfoxide (DMSO) are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C, with the key proviso of shielding from light exposure[1]. One study noted that a synthesized this compound complex demonstrated good fluorescence stability and reversibility, which is crucial for its application as a reusable sensor[2][3].
Further research into the photostability of rhodamine hydrazide derivatives has shown that their fluorescence intensity can be monitored over time under UV irradiation to assess degradation[4].
Experimental Protocols
This section outlines detailed methodologies for determining the solubility and stability of this compound in organic solvents.
Protocol for Determination of Solubility
This protocol describes a method for determining the quantitative solubility of this compound in a specific organic solvent.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid powder)
-
Organic solvents of interest (e.g., ethanol, methanol, DMSO, DMF), analytical grade
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a pre-weighed excess amount of this compound.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of the open form of R6G after a reaction that ensures full conversion) or HPLC.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Protocol for Assessment of Stability
This protocol provides a framework for evaluating the stability of this compound in an organic solvent under specific conditions (e.g., light exposure, temperature).
Objective: To assess the degradation of this compound in solution over time under defined conditions.
Materials:
-
Stock solution of this compound in the organic solvent of interest
-
Amber and clear vials with screw caps
-
UV lamp (for photostability testing)
-
Thermostatic chambers or ovens
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
-
Aliquot the solution into both amber (for light protection) and clear (for light exposure) vials.
-
-
Storage Conditions:
-
Photostability: Expose the clear vials to a controlled light source (e.g., a UV lamp with a specific wavelength and intensity) for defined periods. Keep the amber vials in the dark as a control.
-
Thermal Stability: Place vials (typically amber to exclude light as a variable) in thermostatic chambers at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
Analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC is preferred as it can separate the parent compound from its degradants). The non-fluorescent nature of the spirolactam form means that fluorescence spectroscopy would require a reaction to induce the fluorescent open form, which could introduce variability.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life of the compound under each condition.
-
Core Mechanism and Visualization
The functionality of this compound as a "turn-on" fluorescent probe is predicated on a well-understood chemical transformation. In its native state, R6GH exists in a non-fluorescent, colorless spirolactam form. Upon interaction with specific analytes, such as certain metal ions or reactive oxygen species, the spirolactam ring undergoes an irreversible opening. This structural change results in the formation of the highly conjugated and brightly fluorescent rhodamine 6G amide, which exhibits strong visible absorption and fluorescence.
Signaling Pathway of this compound
Caption: Reaction mechanism of this compound as a "turn-on" fluorescent probe.
Experimental Workflow for Solubility Determination
Caption: A typical experimental workflow for determining the solubility of this compound.
References
An In-depth Guide to the Spectral Properties of Rhodamine 6G Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 6G hydrazide (R6GH) is a versatile fluorogenic probe widely utilized for the detection of various analytes, including metal ions and reactive nitrogen species. Its utility stems from a remarkable transformation from a non-fluorescent to a highly fluorescent state upon interaction with a target molecule. This guide provides a comprehensive overview of the spectral properties of R6GH, detailed experimental protocols, and the underlying signaling mechanisms.
Core Principle: Spirolactam Ring-Opening
This compound, in its native state, exists in a colorless, non-fluorescent spirolactam structure.[1][2][3] In this closed-loop form, the π-electron system of the xanthene core is disrupted, preventing fluorescence. The presence of specific analytes triggers a structural rearrangement, causing the spirolactam ring to open. This irreversible chemical reaction restores the conjugated xanthene structure, characteristic of Rhodamine 6G, resulting in a dramatic increase in fluorescence intensity and a visible color change from colorless to pink.[4][5] This "off-on" switching mechanism is the foundation of its use as a highly sensitive and selective fluorescent probe.[6]
Spectral Properties
The key to utilizing R6GH is understanding the profound difference in the spectral properties between its closed (hydrazide) and open (Rhodamine 6G) forms. The closed form is essentially non-emissive, while the open form is one of the most efficient fluorescent dyes known.
| Form | State | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Visual Appearance |
| This compound | "Off" (Spiro-ring Closed) | Not well-defined (weak absorption in UV) | Weak to non-fluorescent[1][2][5] | Low | Very Low | Colorless[2][4] |
| Rhodamine 6G | "On" (Spiro-ring Open) | ~525-530 nm[4] | ~545-565 nm[4][5][7] | High (~116,000 cm⁻¹M⁻¹) | High (~0.95 in Ethanol) | Pink / Brightly Fluorescent[4] |
Signaling Pathways and Mechanisms
The fluorescence activation of this compound is initiated by the interaction of the hydrazide moiety with an analyte. This interaction leads to the cleavage or rearrangement of the hydrazide group, which in turn forces the opening of the spirolactam ring.
Analyte-Induced Ring Opening
A common application for R6GH and its derivatives is the detection of metal ions like Cu²⁺.[4][7] The binding of the metal ion to the hydrazide group facilitates a hydrolytic or oxidative cleavage, releasing the highly fluorescent Rhodamine 6G. A similar mechanism is observed with other analytes like hydrogen ions (acidic pH) which protonate the structure and induce ring-opening.[3][8]
Caption: Analyte-induced activation of this compound.
Experimental Protocols
Precise and reproducible results depend on carefully executed experimental procedures. Below are detailed protocols for the synthesis of R6GH and its use in fluorescence spectroscopy.
Synthesis of this compound
This protocol describes a common method for synthesizing the R6GH intermediate from Rhodamine 6G.[1][4]
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (excess)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Distilled water
Procedure:
-
Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.[4]
-
Add an excess of hydrazine hydrate dropwise to the solution.[1]
-
Heat the mixture to reflux and maintain for approximately 4 hours. The reaction is complete when the solution color changes from vibrant pink to almost clear.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (methanol/ethanol) using a rotary evaporator.[1]
-
Wash the resulting crude product with distilled water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]
-
Dry the purified pinkish solid product under vacuum.[1]
-
Confirm the synthesis of this compound using techniques such as ¹H NMR, Mass Spectrometry, and FT-IR.[6][9]
General Protocol for Fluorescence Measurement
This workflow outlines the steps for using R6GH to detect a target analyte.
Materials:
-
This compound stock solution (e.g., 1.0 x 10⁻³ M in methanol)[10]
-
Working buffer or solvent (e.g., Methanol, CH₃CN/H₂O mixture)[4][10]
-
Analyte solution
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Working Solution: Prepare a dilute working solution of R6GH (e.g., 5 x 10⁻⁴ M) from the stock solution using the appropriate solvent system.[10]
-
Sample Preparation: In a quartz cuvette, place a defined volume of the R6GH working solution (e.g., 2 mL).[10]
-
Baseline Measurement: Record the fluorescence spectrum of the R6GH solution alone. This will serve as the "off" state baseline and should show minimal fluorescence.
-
Analyte Addition: Add a small volume of the analyte solution to the cuvette and mix thoroughly.
-
Incubation: Allow the reaction to proceed for a specified time, if necessary.
-
Fluorescence Measurement: Record the emission spectrum by exciting the sample at an appropriate wavelength (e.g., 500-530 nm).[4][10] A significant increase in fluorescence intensity centered around 550-565 nm indicates a positive reaction.
Caption: General workflow for fluorescence detection using R6GH.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Rhodamine 6G Hydrazide: A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine 6G hydrazide (R6GH), a non-fluorescent derivative of the highly fluorescent rhodamine 6G dye, has emerged as a powerful and versatile tool in the field of analytical chemistry and biomedical research. Its unique spirolactam structure allows for a highly selective "off-on" fluorescent signaling mechanism upon interaction with specific metal ions. This technical guide provides an in-depth overview of the synthesis, sensing mechanism, and practical application of this compound and its derivatives as fluorescent probes for the detection of various metal ions. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key processes are presented to facilitate its adoption and further development in research and drug development settings.
Introduction
The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Many metal ions play crucial roles in biological processes, but their imbalance can lead to various diseases. Fluorescent chemosensors offer significant advantages for metal ion detection, including high sensitivity, selectivity, and the ability for real-time monitoring in living systems.
Rhodamine-based probes, particularly those derived from Rhodamine 6G, are highly valued for their excellent photophysical properties, such as long absorption and emission wavelengths, high molar extinction coefficients, and good photostability.[1] this compound itself is colorless and non-fluorescent. However, in the presence of specific metal ions, its spirolactam ring undergoes a structural transformation to the open, highly fluorescent form of rhodamine 6G. This "off-on" switching mechanism forms the basis of its function as a highly sensitive fluorescent probe.[1][2]
This guide will delve into the technical details of using this compound for metal ion detection, with a focus on providing practical information for researchers in the field.
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward process, typically involving the reaction of Rhodamine 6G with hydrazine hydrate in an alcohol solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80-85% solution)
-
Methanol or Ethanol
-
Distilled water
Procedure:
-
Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring.[3]
-
Heat the mixture to reflux for approximately 4 hours. The color of the solution will change from intense pink to almost colorless, indicating the formation of the spirolactam ring.[3]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain this compound as a pinkish or off-white solid.[3]
Characterization: The successful synthesis of this compound can be confirmed by various spectroscopic techniques:
-
¹H NMR: The formation of the C-N bond in the spirolactam ring can be confirmed by the appearance of specific proton signals. For instance, a single peak around 3.590 ppm can indicate the successful synthesis of this compound.[3]
-
FT-IR: The presence of characteristic peaks for N-H stretching and C=O stretching of the lactam ring.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized product.
Sensing Mechanism: The "Off-On" Switch
The metal ion detection mechanism of this compound is based on the metal ion-induced ring-opening of the non-fluorescent spirolactam to the highly fluorescent acyclic xanthene form.
In its native state, the spirolactam form of R6GH is non-fluorescent. The lone pair of electrons on the nitrogen atom of the hydrazide group is involved in the spirolactam ring structure, preventing the π-electron delocalization of the xanthene fluorophore. Upon coordination with a target metal ion, the hydrazide group binds to the metal ion, which weakens the C-N bond of the spirolactam ring. This leads to the opening of the ring and the restoration of the conjugated xanthene structure, resulting in a significant enhancement of fluorescence and a visible color change.[1]
Quantitative Analysis of Metal Ions
This compound and its derivatives have been successfully employed for the quantitative detection of various metal ions. The performance of these probes is characterized by several key parameters, which are summarized in the tables below.
Copper (II) Ion (Cu²⁺) Detection
| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |
| R6G-derivative (R1) | - | 1.23 | CH₃CN/H₂O (9:1, v/v) | [1] |
| R6GHP | 1.0 - 12.0 | 1.0 | Aqueous solution | [4] |
| Rhodamine 6G-pyridine conjugate | 2.0 - 20.0 | - | - | [5] |
Mercury (II) Ion (Hg²⁺) Detection
| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |
| R6GH | 0 - 5 | 0.025 | Acetonitrile | [2] |
| G1 (Rhodamine B hydrazide derivative) | - | 0.609 | DMSO/H₂O (2:8, v/v) | [6] |
| RGM (Rhodamine 6G and methionine conjugate) | - | 0.0263 | CH₃CN/H₂O (1:1, v/v) Tris-HCl buffer | [7] |
Lead (II) Ion (Pb²⁺) Detection
| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |
| R6GH | 0.05 - 6.0 | 0.02 | - | [8][9] |
Experimental Protocols for Metal Ion Detection
General Protocol for Fluorescence-Based Metal Ion Detection
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like methanol or DMSO).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.
-
Solvent for the assay (e.g., acetonitrile, ethanol, water, or a mixture).
Procedure:
-
Prepare a working solution of the this compound probe at the desired concentration (e.g., 10 µM) in the chosen solvent system.
-
In a cuvette or a microplate well, add a specific volume of the probe solution.
-
Add varying concentrations of the target metal ion solution to the probe solution.
-
Incubate the mixture for a specific period to allow for the reaction to complete.
-
Measure the fluorescence intensity at the characteristic excitation and emission wavelengths of the open-ring form of Rhodamine 6G (typically around 530 nm for excitation and 556 nm for emission).[2]
-
For selectivity studies, repeat the experiment with other metal ions at the same concentration to assess potential interference.
Selectivity and Reversibility
A key advantage of this compound-based probes is their high selectivity for certain metal ions. For instance, some derivatives show a strong response to Cu²⁺ with minimal interference from other common cations.[1] Similarly, high selectivity for Hg²⁺ over other metal ions has been reported.[2]
The reversibility of the sensing process is another important characteristic. In some cases, the fluorescence can be quenched by adding a strong chelating agent, such as EDTA, which removes the metal ion from the probe, causing the spirolactam ring to close again. This reversibility is beneficial for developing reusable sensors.[6]
Applications
The unique properties of this compound have led to its application in various fields:
-
Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.[4]
-
Food Safety: Analysis of toxic metal ions in food products, such as seafood.[2]
-
Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells, which is crucial for understanding their roles in cellular processes and diseases.[1][10]
Conclusion
This compound is a versatile and powerful platform for the development of fluorescent probes for metal ion detection. Its straightforward synthesis, clear "off-on" signaling mechanism, and excellent photophysical properties make it an attractive choice for researchers in various disciplines. The ability to modify its structure allows for the fine-tuning of its selectivity and sensitivity towards different metal ions, opening up new avenues for the development of advanced chemical sensors for a wide range of applications, from environmental analysis to biomedical diagnostics and drug development. This guide provides a solid foundation for researchers looking to utilize this remarkable molecule in their work.
References
- 1. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reversible rhodamine 6G-based fluorescence turn-on probe for Fe3+ in water and its application in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Core Principles of Rhodamine 6G Hydrazide in Colorimetric Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 6G hydrazide (R6GH) has emerged as a significant intermediate in the development of "off-on" fluorescent and colorimetric probes. Its unique spirolactam structure, which can be reversibly opened and closed in the presence of specific analytes, forms the basis of its utility as a highly sensitive and selective sensor. This technical guide delves into the fundamental principles of R6GH in colorimetric sensing, providing an in-depth overview of its mechanism, synthesis, and applications, complemented by experimental protocols and quantitative data.
The "Off-On" Switching Mechanism: Spirolactam Ring Dynamics
The core of this compound's sensing capability lies in the reversible transformation between its colorless, non-fluorescent spirolactam form and its colorful, highly fluorescent ring-opened amide form.[1][2]
-
The "Off" State: In its native state, R6GH exists in a closed spirolactam ring structure. This configuration disrupts the π-electron conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent.[2][3]
-
The "On" State: Upon interaction with a target analyte, such as a metal ion, the spirolactam ring is opened.[4] This ring-opening restores the conjugated π-system of the rhodamine dye, leading to a significant increase in both color (typically pink or red) and fluorescence intensity.[4][5] This distinct visual and spectral change forms the basis for colorimetric and fluorometric detection.
The analyte-induced ring-opening is the fundamental signaling pathway for R6GH-based sensors.
Synthesis of this compound
This compound is typically synthesized from Rhodamine 6G and hydrazine hydrate. The reaction can be carried out using conventional heating (reflux) or microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[4][6][7]
General Synthesis Workflow
The synthesis process involves the reaction of Rhodamine 6G with hydrazine hydrate, leading to the formation of the spirolactam ring of R6GH.
Quantitative Data on R6GH-Based Sensors
This compound and its derivatives have been employed for the detection of various analytes, primarily metal ions. The performance of these sensors is characterized by their detection limits and linear response ranges.
| Analyte | Sensor System | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Cu²⁺ | R6GH derivative R1 | Not Specified | 1.23 | [4] |
| Cu²⁺ | R6GH derivative R1 | 1.0 - 10.0 | 0.39 | [8] |
| Cu²⁺ | R6GH hydrazide | 0.1 - 10.0 | Not Specified | [9] |
| Cu²⁺ | R6GH derivative R1 | Not Specified | 0.0472 | [5] |
| Hg²⁺ | R6GH | 0 - 5.0 | 0.025 | [1][10][11] |
| Hg²⁺ | R6GH paper-based sensor | 0 - 50.0 | Not Specified | [1][10] |
| Pb²⁺ | R6GH | 0.05 - 6.0 | 0.02 | [12] |
| Pb²⁺ | R6GH paper-based sensor | 1.0 - 50.0 | 2.5 | [12][13] |
Experimental Protocols
Synthesis of this compound (Microwave-Assisted Method)
This protocol is adapted from a method for synthesizing an R6GH intermediate.[4]
-
Reactant Preparation: A mixture of Rhodamine 6G and an excess of hydrazine hydrate is prepared in ethanol.
-
Microwave Reaction: The reaction mixture is transferred to a microwave reactor. The reaction is run under controlled pressure and irradiation.
-
Isolation: After the reaction is complete, the crude product is filtered.
-
Purification: The filtered solid is washed multiple times with cold ethanol.
-
Drying: The purified solid product is dried to yield this compound.
General Protocol for Colorimetric and Fluorescent Sensing
This protocol outlines a general procedure for using R6GH or its derivatives for analyte detection.[1][4][14]
-
Stock Solution Preparation: Prepare a stock solution of the this compound-based sensor (e.g., 1.0 x 10⁻³ M) in a suitable solvent such as methanol or an acetonitrile/water mixture.[4][14] Prepare stock solutions of the analytes (e.g., various metal ions) in distilled water or an appropriate buffer.
-
Working Solution Preparation: Dilute the sensor stock solution to the desired working concentration (e.g., 5 x 10⁻⁴ M or 10 μM).[4][14]
-
Sensing Assay: In a quartz cuvette, place a specific volume of the sensor working solution (e.g., 2 mL).[14] Add a solution of the target analyte.
-
Data Acquisition:
-
Selectivity Testing: To determine the selectivity of the sensor, repeat the assay with a range of different potential interfering ions and compare the responses.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
The Illuminating World of Rhodamine: A Technical Guide to the Discovery and Development of Rhodamine-Based Fluorescent Probes
Introduction
Since their discovery in the late 19th century, rhodamine dyes have become indispensable tools in the fields of biology, chemistry, and medicine.[][2] These synthetic organic dyes, built upon a xanthene core, are prized for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and long excitation and emission wavelengths that fall within the visible spectrum.[3][4][] These characteristics minimize background autofluorescence from biological samples, resulting in a high signal-to-noise ratio.[]
Initially used as colorants, the true potential of rhodamines was unlocked with the development of "probes"—molecules engineered to detect and report on specific analytes or environmental changes. This guide provides an in-depth technical overview of the discovery, development, and application of rhodamine-based fluorescent probes, tailored for researchers, scientists, and drug development professionals.
The Core Principle: A Reversible Switch
The vast majority of rhodamine-based probes operate on a clever and elegant "off-on" switching mechanism governed by the reversible formation of a non-fluorescent, colorless spirolactam ring.[4][6][7]
-
The "Off" State: In its inactive form, the rhodamine core exists in a closed spirolactam structure. This configuration disrupts the π-electron conjugation of the xanthene fluorophore, effectively quenching its fluorescence.[8] The probe is colorless and non-fluorescent.
-
The "On" State: Upon interaction with a specific target analyte (e.g., a metal ion or a proton), the spirolactam ring opens.[6][9] This restores the conjugated π-system of the rhodamine fluorophore, leading to a dramatic increase in fluorescence and a visible color change (typically to pink or red).[6][9]
This analyte-induced transformation from a spirocyclic form to an open-ring structure is the fundamental signaling pathway for most rhodamine probes.[9]
Design and Synthesis: Crafting the Perfect Sensor
The design of a rhodamine-based probe involves the strategic conjugation of two key components:
-
The Fluorophore: A rhodamine derivative (e.g., Rhodamine B, Rhodamine 6G) that provides the fluorescent signal.
-
The Recognition Moiety (Receptor): A chemical group specifically designed to bind or react with the target analyte.
The synthesis typically involves an amide condensation reaction between a rhodamine derivative containing a carboxylic acid (like Rhodamine B) and an amine-containing recognition moiety.[8][10] For example, to create a probe for Fe³⁺, Rhodamine B can be reacted with a molecule like ethylenediamine, which acts as a chelator for the iron ion.[11]
The choice of both the rhodamine core and the recognition group allows for fine-tuning of the probe's properties, including its target specificity, sensitivity (detection limit), and response time.[8] Researchers have developed a vast library of probes by modifying the rhodamine structure to alter color, brightness, and cell permeability.[12]
Quantitative Data Summary
For ease of comparison, the photophysical properties of common rhodamine dyes and examples of specific rhodamine-based probes are summarized in the tables below.
Table 1: Photophysical Properties of Common Rhodamine Dyes
| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | Key Applications |
| Rhodamine B | ~550-560 | ~570-580 | ~0.35 | General-purpose staining, basis for many probes[3] |
| Rhodamine 6G | ~525-530 | ~550-560 | High | Laser dyes, pH probes, high brightness applications[] |
| TRITC | ~550 | ~575 | - | Covalent labeling of proteins and antibodies[] |
| Rhodamine 123 | ~507 | ~529 | - | Mitochondrial staining, membrane potential studies[][][14] |
| Si-Rhodamine (SiR) | ~640-660 | ~660-680 | - | Far-red/NIR imaging, deep-tissue and in vivo studies[15] |
Table 2: Examples of Rhodamine-Based Fluorescent Probes
| Probe Name/Derivative | Target Analyte | Typical Detection Limit | Sensing Mechanism & Notes |
| RhB-DCT | Fe³⁺ | 0.0521 µM | Spirolactam ring-opening induced by Fe³⁺ chelation.[6] |
| Rhodamine-hydrazide derivatives | Hg²⁺ | 16-56 nM | Hg²⁺-induced hydrolysis or complexation leads to ring-opening.[9][11][16] |
| Amide-functionalized R6G | pH (acidic) | pKa dependent | Protonation of the amide nitrogen in acidic conditions triggers ring-opening.[10][17] |
| Rhodamine B hydroxamate | pH (lysosomes) | pKa ~4.1 | Specifically designed for imaging acidic organelles like lysosomes (pH 4.5-5.5).[7][18] |
| ACS-HNE | Neutrophil Elastase | <5.3 nM | Enzyme-specific cleavage of a recognition moiety releases the rhodamine fluorophore.[19] |
Key Applications in Research and Development
The versatility of the rhodamine platform has led to its adoption in a wide array of scientific applications.
-
Sensing Metal Ions: Probes have been developed for the highly sensitive and selective detection of various metal ions, including Fe³⁺, Hg²⁺, Cu²⁺, and Pb²⁺, which are crucial for both environmental monitoring and understanding biological processes.[6][9][20][21][22]
-
Mapping Cellular pH: Rhodamine probes are extensively used to visualize pH gradients within living cells.[3] They are particularly valuable for imaging acidic organelles like lysosomes and endosomes, whose dysfunction is linked to various diseases.[7][10][23]
-
Enzyme Activity Assays: By designing a recognition moiety that is a substrate for a specific enzyme, researchers can create probes that "turn on" in the presence of enzymatic activity, enabling the study of enzymes like neutrophil elastase.[19]
-
Live-Cell Imaging: The cell permeability and low cytotoxicity of many rhodamine derivatives make them ideal for live-cell imaging.[24] Specific derivatives like Rhodamine 123 accumulate in mitochondria based on membrane potential, allowing for the study of mitochondrial health and function.[][]
-
Drug Delivery and Theranostics: Rhodamine dyes can be conjugated to nanoparticles or drug molecules to track their delivery, cellular uptake, and biodistribution in real-time.[][25] This is a critical application in the development of targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the successful application of rhodamine-based probes. Below are representative protocols for the synthesis of a simple probe and its application in cell imaging.
Protocol 1: Synthesis of a Rhodamine B-based Probe for Metal Ion Detection (General)
This protocol outlines the general steps for synthesizing a rhodamine B hydrazide, a common precursor for Schiff base-type metal ion sensors.
Materials:
-
Rhodamine B
-
Ethanol (absolute)
-
Hydrazine hydrate (85%)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve Rhodamine B in absolute ethanol in a round-bottom flask.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The color of the solution will typically change from deep pink to light yellow or colorless, indicating the formation of the spirolactam ring.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to encourage precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the resulting solid (Rhodamine B hydrazide) under vacuum. The product can then be characterized by NMR, IR spectroscopy, and mass spectrometry.
-
Final Probe Synthesis: The Rhodamine B hydrazide can then be reacted with a specific aldehyde or ketone (the recognition moiety) via a Schiff base condensation reaction to yield the final probe.
Protocol 2: Standard Rhodamine Staining for Live-Cell Fluorescence Microscopy
This protocol provides a general workflow for staining live cells with a rhodamine-based probe, such as a mitochondrial or lysosomal tracker.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Rhodamine-based probe (e.g., Rhodamine 123 for mitochondria)
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow cells to a suitable confluency (typically 60-80%) on an appropriate imaging substrate.
-
Probe Preparation: Prepare a stock solution of the rhodamine probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the nM to low µM range) in pre-warmed cell culture medium or buffer.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 20-60 minutes).[14] This should be performed in the dark to prevent photobleaching.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed medium or PBS to remove any unbound probe and reduce background fluorescence.[]
-
Imaging: Add fresh, pre-warmed medium to the cells. Immediately image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific rhodamine dye.
References
- 2. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]
- 6. mdpi.com [mdpi.com]
- 7. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. apexbt.com [apexbt.com]
- 15. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]
- 16. globethesis.com [globethesis.com]
- 17. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A rhodamine-based fluorescent probe for Fe3+: synthesis, theoretical calculation and bioimaging application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Characterization of Rhodamine 6G Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine 6G hydrazide is a non-fluorescent derivative of the highly fluorescent dye Rhodamine 6G. This transformation is achieved through the conversion of the carboxyl group of Rhodamine 6G into a hydrazide, which leads to the formation of a spirolactam structure. This structural change effectively quenches the fluorescence of the rhodamine core. The spirolactam ring can be selectively opened in the presence of specific analytes, such as metal ions (e.g., Cu²⁺, Pb²⁺) or under certain pH conditions, restoring the highly fluorescent open-ring form. This "off-on" fluorescence switching mechanism makes this compound a valuable tool in the development of highly sensitive and selective fluorescent probes for various analytical and biomedical applications. This guide provides an in-depth overview of its chemical structure, synthesis, and characterization.
Chemical Structure and Properties
This compound's core structure consists of a xanthene ring system, characteristic of rhodamine dyes, connected to a phenyl ring which is further substituted with a hydrazide group. The key structural feature is the spirolactam ring formed between the hydrazide nitrogen and the xanthene core. This spirolactam structure is non-conjugated and thus, non-fluorescent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₄O₂ |
| Molecular Weight | 428.53 g/mol |
| Appearance | Off-white to pink solid |
| CAS Number | 932013-08-6 |
Synthesis of this compound
The synthesis of this compound is a straightforward one-step process involving the reaction of Rhodamine 6G with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve Rhodamine 6G in methanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by the color change of the solution from intense pink to almost colorless.[1][2]
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Collect the solid product by filtration.
-
Dry the purified pinkish-white solid under vacuum.
Figure 1: Synthesis of this compound.
Characterization
The successful synthesis and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the formation of the spirolactam ring and the overall structure of the molecule.
Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.22 | t | 6H | -CH₂CH ₃ |
| 1.87 | s | 6H | Ar-CH ₃ |
| 3.16 | q | 4H | -CH ₂CH₃ |
| 3.59 | s | 2H | -NH ₂ |
| 6.10 - 6.35 | m | 4H | Xanthene-H |
| 7.01 - 7.92 | m | 4H | Phenyl-H |
Note: The appearance of a singlet at approximately 3.59 ppm, integrating to two protons, is indicative of the primary amine protons of the hydrazide group and confirms the successful synthesis.[2]
Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 14.13 | -CH₂C H₃ |
| 17.06 | Ar-C H₃ |
| 37.42 | -C H₂CH₃ |
| 64.97 | Spiro Carbon |
| 95.85 - 152.35 | Aromatic Carbons |
| 165.24 | C=O |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 429.2285 | 429.2287 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 5: Key IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3427 | N-H stretching (hydrazide) |
| 3012 | Ar-H stretching |
| 1600-1400 | C=C stretching (aromatic) |
| ~1680 | C=O stretching (amide) |
UV-Visible and Fluorescence Spectroscopy
This compound in its spirolactam form is colorless and non-fluorescent. Upon interaction with a target analyte, the spirolactam ring opens, leading to the formation of the colored and highly fluorescent open-ring form, which has spectroscopic properties similar to Rhodamine 6G.
Table 6: Optical Properties of this compound and its Open-Ring Form
| Species | Solvent/Condition | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| This compound ("Off" state) | Acetonitrile/Water | No significant absorption in visible range | No significant emission | ~0 |
| Open-ring form ("On" state with Cu²⁺) | Acetonitrile/Water | ~525 | ~550 | High (approaches that of Rhodamine 6G, ~0.95) |
Mechanism of "Off-On" Fluorescence Sensing
The fluorescence sensing mechanism of this compound is based on the reversible opening and closing of the spirolactam ring. In the absence of the target analyte, the compound exists in the stable, non-fluorescent spirolactam form. Upon binding of the analyte (e.g., a metal ion) to the hydrazide moiety, the spirolactam ring is opened, leading to the formation of the planar, conjugated, and highly fluorescent xanthene structure.
Figure 2: "Off-On" fluorescence sensing mechanism.
Experimental Workflow for Characterization
A typical workflow for the characterization of synthesized this compound is outlined below.
Figure 3: Experimental workflow for characterization.
Conclusion
This compound is a versatile and readily synthesized compound with significant potential in the development of "off-on" fluorescent probes. Its characterization is straightforward using standard spectroscopic techniques. The well-understood mechanism of its fluorescence activation upon analyte binding makes it an attractive platform for the design of sensors for a wide range of applications in chemical biology, environmental monitoring, and medical diagnostics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Rhodamine 6G Hydrazide as a Chemodosimeter for Mercury (Hg2+) Detection
Introduction
Mercury (Hg2+) is a highly toxic heavy metal ion that poses significant threats to environmental and human health. Its accumulation in the body can lead to severe neurological and developmental disorders. Consequently, the development of sensitive and selective methods for Hg2+ detection is of paramount importance. Rhodamine-based fluorescent probes have garnered considerable attention for this purpose due to their excellent photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, and good photostability.[1]
Rhodamine 6G hydrazide (R6GH) is a derivative of Rhodamine 6G that serves as an effective "off-on" fluorescent and colorimetric chemodosimeter for Hg2+.[2][3] In its native state, R6GH exists in a colorless, non-fluorescent spirolactam form. The presence of Hg2+ triggers the opening of this spirolactam ring, leading to the formation of a highly colored and fluorescent ring-opened amide structure.[4][5] This distinct change in optical properties allows for the visual and instrumental detection of Hg2+. These application notes provide a detailed protocol for the synthesis of this compound and its subsequent application for the detection of Hg2+ ions.
Synthesis of this compound
The synthesis of this compound is a straightforward one-step process involving the reaction of Rhodamine 6G with hydrazine hydrate.[6][7]
Materials and Reagents
-
Rhodamine 6G
-
Hydrazine hydrate (80% or higher)
-
Methanol (analytical grade)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve Rhodamine 6G in methanol.
-
Addition of Hydrazine Hydrate: To the solution, add an excess of hydrazine hydrate dropwise while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 4 hours. The progress of the reaction can be monitored by the color change of the solution from deep red to almost colorless or light pink.[6][7]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.
-
Purification: Wash the resulting crude product with distilled water to remove unreacted starting materials and byproducts.
-
Isolation and Drying: Collect the solid product by vacuum filtration and wash it again with cold ethanol. Dry the purified pink solid product under vacuum.[6][8]
-
Characterization: The successful synthesis of this compound can be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.[1][7]
Detection of Mercury (Hg2+) using this compound
This compound can be used for both qualitative (visual) and quantitative (spectrophotometric) detection of Hg2+.
Materials and Reagents
-
Synthesized this compound
-
Acetonitrile (spectroscopic grade)
-
Deionized water
-
Mercury(II) chloride (HgCl₂) or other soluble mercury salt for standard solutions
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Test tubes or cuvettes
Experimental Protocol for Hg2+ Detection
-
Preparation of R6GH Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Preparation of Hg2+ Standard Solutions: Prepare a series of Hg2+ standard solutions of varying concentrations by diluting a stock solution of a soluble mercury salt in deionized water or a suitable buffer.
-
Detection Assay:
-
Incubation: Allow the solutions to stand for a sufficient time for the reaction to complete and the color/fluorescence to stabilize.
-
Qualitative Analysis (Visual Detection): Observe the color change of the solutions. A change from colorless to pink or red indicates the presence of Hg2+.[9]
-
Quantitative Analysis (Spectrophotometry):
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of each solution. The appearance of a new absorption peak around 526-530 nm is indicative of the ring-opening reaction.[2][4]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each solution with an excitation wavelength corresponding to the new absorption peak (e.g., 526 nm). A significant increase in fluorescence intensity at around 550-556 nm will be observed in the presence of Hg2+.[2][4]
-
-
Data Analysis: Plot the absorbance or fluorescence intensity as a function of Hg2+ concentration to generate a calibration curve. This curve can then be used to determine the concentration of Hg2+ in unknown samples.
Performance Data
The performance of this compound as a chemosensor for Hg2+ is summarized in the table below.
| Parameter | Value | Solvent System | Reference |
| Detection Limit | 2.5 x 10⁻² µM (S/N = 3) | Acetonitrile | [2] |
| Linear Range | 0–5 µM | Acetonitrile | [2] |
| Detection Limit | 6.9 µM | Aqueous media | [5] |
| Absorption Max (λabs) | ~530 nm | Acetonitrile | [2] |
| Emission Max (λem) | ~556 nm | Acetonitrile | [2] |
Visualizations
Synthesis of this compound
Caption: Synthesis pathway of this compound from Rhodamine 6G and hydrazine hydrate.
Mercury (Hg2+) Detection Mechanism
Caption: "Off-On" signaling mechanism of this compound for Hg2+ detection.
Experimental Workflow for Hg2+ Detection
Caption: Experimental workflow for the detection of Hg2+ using this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorescent and Colorimetric Chemosensor for Hg2+ Based on Rhodamine 6G With a Two-Step Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous monitoring of toxic mercury through a rhodamine-based fluorescent sensor [aimspress.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes & Protocols: Preparation and Use of Rhodamine 6G Hydrazide Paper-Based Sensors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation and application of a paper-based sensor utilizing Rhodamine 6G hydrazide (R6GH) for the visual and fluorometric detection of various analytes, primarily metal ions. R6GH is a versatile probe that operates on an "off-on" signaling mechanism. In its native state, it exists in a colorless and non-fluorescent spirolactam form. Upon binding to a target analyte, the spirolactam ring opens, restoring the vibrant pink color and strong fluorescence characteristic of the Rhodamine 6G fluorophore. This protocol details the synthesis of R6GH, the fabrication of the paper-based sensor, and the procedure for analyte detection.
Signaling Pathway and Detection Mechanism
The functionality of the this compound sensor is based on a well-defined analyte-induced ring-opening mechanism. In the absence of the target analyte, the probe exists in a stable, non-fluorescent spirolactam structure (the "Off" state). When the sensor comes into contact with the target analyte (e.g., metal ions like Cu²⁺, Hg²⁺, or Pb²⁺), the analyte coordinates with the nitrogen and oxygen atoms of the hydrazide moiety. This coordination event induces the cleavage of the spirolactam ring, leading to the formation of the planar, conjugated xanthene structure of Rhodamine 6G (the "On" state). This structural change results in a distinct color change to pink and a strong fluorescence emission, enabling dual-mode detection.
Experimental Protocols
This section provides a step-by-step guide for the synthesis of the R6GH probe and the subsequent fabrication of the paper-based sensor.
Protocol 1: Synthesis of this compound (R6GH)
This protocol is based on the established method of refluxing Rhodamine 6G with hydrazine hydrate.[1][2]
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80% solution or similar)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Rhodamine 6G in ethanol (e.g., 1.0 g of Rhodamine 6G in 20-30 mL of ethanol).[3]
-
Addition of Hydrazine Hydrate: While stirring, add an excess of hydrazine hydrate dropwise to the solution (e.g., 2-4 mL of 80% hydrazine hydrate).[3]
-
Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 4-8 hours.[1][4] The reaction is complete when the solution's vibrant pink/red color fades to nearly colorless or a light pink.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the collected solid several times with distilled water or cold ethanol to remove unreacted starting materials and impurities.[1]
-
Drying: Dry the final product, a pinkish-white solid, under vacuum to obtain pure this compound.
Protocol 2: Preparation of the Paper-Based Sensor
This protocol describes the immobilization of the synthesized R6GH onto a paper substrate.
Materials:
-
Synthesized this compound (R6GH)
-
Acetonitrile (or a suitable solvent system like CH₃CN/H₂O)
-
Whatman No. 1 filter paper (or equivalent chromatography paper)
-
Shallow dish or petri dish
-
Forceps
-
Scissors
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of R6GH in acetonitrile. A typical concentration is 20 µM.[2]
-
Paper Strip Preparation: Cut the Whatman filter paper into strips of the desired size (e.g., 1 cm x 5 cm).
-
Immobilization: Pour the R6GH solution into a shallow dish. Using forceps, completely immerse a paper strip into the solution for 1-2 minutes.[2]
-
Drying: Carefully remove the strip from the solution and allow it to air-dry completely at room temperature.
-
Storage: Store the prepared sensor strips in a cool, dark, and dry place (e.g., in a desiccator) to prevent degradation.
Experimental Workflow and Detection Procedure
The overall process from synthesis to detection is a streamlined workflow suitable for laboratory and field applications.
Detection Procedure:
-
Place a prepared R6GH paper sensor strip on a clean, non-reactive surface.
-
Apply a small volume (e.g., 10-20 µL) of the sample solution onto the paper strip.
-
Allow the solvent to evaporate or absorb.
-
Observe the color change under ambient light (visual detection). A change from colorless to pink indicates the presence of the analyte.
-
For more sensitive detection, illuminate the strip with a UV lamp (e.g., at 365 nm) and observe the fluorescence. A bright orange-yellow fluorescence confirms a positive result.
Data Presentation: Sensor Performance
The performance of this compound-based sensors has been documented for various analytes. The tables below summarize key quantitative metrics from published studies.
Table 1: Performance of R6GH-Based Sensors for Metal Ion Detection
| Analyte | Sensor Type | Solvent System | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Cu²⁺ | Solution-based | CH₃CN/H₂O (9:1, v/v) | Not Specified | 1.23 | [2] |
| Hg²⁺ | Solution-based | Acetonitrile (ACN) | 0 - 5 | 0.025 | [5] |
| Hg²⁺ | Paper-based | Acetonitrile (ACN) | 2.5 - 50 | Not Specified | [5] |
| Pb²⁺ | Solution-based | Not Specified | 0.05 - 6.0 | 0.02 | [6][7] |
| Pb²⁺ | Paper-based | Not Specified | 1.0 - 50.0 | 2.5 (naked eye) | [6][7] |
| Al³⁺ | Solution-based | H₂O/MeOH (9:1, v/v) | Not Specified | 0.0014 | [8] |
Note: The performance characteristics, especially the limit of detection and linear range, can vary significantly based on the solvent system, pH, and the specific derivative of R6GH used. The data presented is for comparative purposes.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103880853A - this compound derivative, preparation method of derivative and application of derivative, and method for carrying out fluorescence analysis on hypochlorous acid by using derivative as fluorescence probe - Google Patents [patents.google.com]
- 4. This compound salicylaldehyde azomethine, synthesizing process and application in measuring content of copper ion - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Fluorescence Spectroscopy with Rhodamine 6G Hydrazide for Nitric Oxide Detection
Audience: Researchers, scientists, and drug development professionals.
Principle and Application
Rhodamine 6G hydrazide is a non-fluorescent or weakly fluorescent derivative of the highly fluorescent dye Rhodamine 6G. Its spirolactam ring structure effectively quenches fluorescence. The primary application of this compound in fluorescence spectroscopy is as a "turn-on" probe for the detection of specific analytes. While it has been explored for detecting metal ions like Cu(II) and Pb(II), a significant application is the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2][3]
The detection mechanism relies on an analyte-induced chemical reaction that opens the spirolactam ring, restoring the conjugated xanthene structure of the rhodamine core. This structural change results in a dramatic increase in fluorescence intensity, providing a sensitive method for analyte detection and quantification.[2][3] For nitric oxide, the reaction of Rhodamine B hydrazide (a related compound) with NO is proposed to form the highly fluorescent Rhodamine B.[2][4] This "off-on" switching provides a high signal-to-noise ratio, making it suitable for imaging NO in living cells.[2][5]
Spectroscopic and Performance Data
The utility of a fluorescent probe is defined by its photophysical properties and performance metrics. This compound itself is largely non-fluorescent, but upon reaction with its target analyte, it forms Rhodamine 6G (or a similar derivative), which has well-characterized spectral properties.
| Parameter | This compound (Probe) | Rhodamine 6G (Fluorescent Product) | Reference |
| State | Spirolactam Form (Ring-Closed) | Ring-Opened Form | [3][6] |
| Appearance | Colorless / Pinkish Solid | Colored (Pink/Red in solution) | [2][7] |
| Fluorescence | Weak / Non-fluorescent | Strong Fluorescence | [2] |
| Excitation Max (λex) | N/A | ~525-530 nm | [8] |
| Emission Max (λem) | N/A | ~550-565 nm | [6][9][10] |
| Detection Limit (for NO) | N/A | As low as 20 nM (for Rhodamine B Hydrazide) | [2][4] |
| Fluorescence Turn-On | N/A | Up to 1000-fold increase (for Rhodamine B Hydrazide) | [2][4] |
Experimental Protocols
Materials and Reagents
-
This compound (R6GH)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM), phenol red-free for imaging[11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell line of interest (e.g., RAW 264.7 murine macrophages)[2]
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine, SNAP) for positive control[2]
-
NO synthase inhibitor (e.g., L-NAME) for negative control
-
Lipopolysaccharide (LPS) for inducing endogenous NO production[2]
-
Coverslip glass-bottom culture dishes[12]
-
Fluorescence microscope or plate reader with appropriate filter sets (e.g., Ex/Em: 530/560 nm)
Reagent Preparation
-
R6GH Stock Solution (1-5 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. For example, to make a 5 mM stock solution of Rhodamine 6G (MW ~450.5 g/mol ), dissolve 1 mg in ~444 µL of DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.
-
R6GH Working Solution (1-10 µM): On the day of the experiment, dilute the DMSO stock solution into a suitable aqueous buffer or cell culture medium to the final desired concentration.[13] The final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.
Protocol for Imaging Endogenous NO in Live Cells
This protocol is adapted for RAW 264.7 macrophage cells, a common model for studying inflammation and NO production.[2]
-
Cell Seeding: Seed RAW 264.7 cells onto coverslip-bottom dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Induction of NO Production: To stimulate endogenous NO production, treat the cells with an inducing agent. For example, incubate cells with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 4-6 hours.[2] Include an untreated control group and a negative control group pre-treated with an NOS inhibitor like L-NAME for 1 hour before LPS stimulation.
-
Probe Loading: Remove the culture medium from all wells. Wash the cells once with warm, phenol red-free medium or PBS.
-
Add the R6GH working solution (e.g., 5 µM in phenol red-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess extracellular probe and reduce background fluorescence.[14]
-
Imaging: Add fresh phenol red-free medium or PBS to the cells. Image the cells immediately using a fluorescence microscope equipped with a high numerical aperture (NA) objective and appropriate filters (e.g., excitation ~530 nm, emission ~560 nm).[12] Use minimal excitation light intensity and exposure time to reduce phototoxicity.[14][15]
-
Data Analysis: Acquire images from multiple fields of view for each condition. Quantify the mean fluorescence intensity per cell or per field using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control, LPS-stimulated, and L-NAME-treated groups.
Diagrams and Workflows
Detection Mechanism
The core of the assay is the chemical transformation of the probe from a non-fluorescent to a fluorescent state upon reaction with nitric oxide.
Caption: "Off-On" fluorescence mechanism of R6G Hydrazide with Nitric Oxide.
Experimental Workflow for Cellular Imaging
The following diagram outlines the logical steps for a typical cell-based fluorescence imaging experiment using the R6GH probe.
Caption: Step-by-step workflow for cellular nitric oxide detection.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Seminaphthofluorescein-Based Fluorescent Probes for Imaging Nitric Oxide in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Troubleshooting & Optimization
optimizing Rhodamine 6G hydrazide concentration for fluorescence assays
Welcome to the technical support center for Rhodamine 6G Hydrazide (R6GH). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their fluorescence assays using R6GH.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R6GH) and how does it work?
A1: this compound (R6GH) is a derivative of the highly fluorescent dye Rhodamine 6G. In its native state, R6GH exists in a non-fluorescent, colorless form due to a closed spirolactam ring structure.[1][2] It functions as an "Off-On" fluorescent probe. When R6GH reacts with a specific target analyte, such as certain metal ions or reactive nitrogen species, the spirolactam ring opens.[3][4] This structural change restores the conjugated system of the rhodamine fluorophore, resulting in a dramatic increase in fluorescence and a visible color change.[3][4]
Q2: What are the primary applications of R6GH?
A2: R6GH is widely used for the selective detection of various analytes. Its most common applications include sensing:
-
Heavy Metal Ions: Such as Lead (Pb²⁺), Mercury (Hg²⁺), Copper (Cu²⁺), and Iron (Fe³⁺).[5][6][7][8]
-
Reactive Nitrogen Species (RNS): Primarily for the detection of nitric oxide (NO).[9][10]
-
Other Analytes: It has also been adapted to detect hypochlorous acid and formaldehyde.[11][12]
Q3: What are the optimal excitation and emission wavelengths for R6GH after it has reacted with an analyte?
A3: Once the spirolactam ring is opened, the resulting fluorophore is spectrally similar to Rhodamine 6G. The optimal wavelengths can vary slightly depending on the solvent and instrumentation, but generally fall within the ranges provided in the table below.
Q4: How should I prepare and store R6GH stock solutions?
A4: R6GH is typically dissolved in an organic solvent like DMSO or methanol to create a stock solution, often at a concentration of 1.0 mM to 10 mM.[13][14] This stock solution should be stored at -4°C or colder, protected from light.[13][14] Working solutions are then prepared by diluting the stock solution in an appropriate buffer or cell culture medium to the final desired concentration.[15][16] It is recommended to prepare fresh working solutions for each experiment.
Quantitative Data Summary
The following tables provide key quantitative data for planning your experiments.
Table 1: Spectroscopic Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~500-525 nm | [13][14] |
| Emission Wavelength (λem) | ~545-560 nm | [7][14] |
| Typical Stock Solution | 1-10 mM in DMSO or Methanol | [13][14] |
| Typical Working Concentration | 1-20 µM | [6][15][16] |
Table 2: Performance in Specific Analyte Detection
| Analyte | Linear Detection Range | Limit of Detection (LOD) | Reference |
| Lead (Pb²⁺) | 0.05 - 6.0 µM | 0.02 µM | [5][17] |
| Mercury (Hg²⁺) | 0 - 5.0 µM | 0.025 µM | [6][18] |
| Nitric Oxide (NO) | 0 - 100 µM | 20 nM | [9][10] |
| Iron (Fe³⁺) | Not specified | 19 nM | [8] |
| Copper (Cu²⁺) | 0.1 - 10 µM | Not specified | [7] |
Visualizing Key Processes
"Off-On" Sensing Mechanism
The core of the R6GH assay is the analyte-induced conversion from a non-fluorescent to a fluorescent state.
Caption: Analyte-induced spirolactam ring opening of R6GH.
Troubleshooting Guide
Problem: I am not detecting any fluorescence signal.
-
Possible Cause 1: Incorrect Wavelength Settings.
-
Solution: Ensure your fluorometer, plate reader, or microscope is set to the correct excitation and emission wavelengths for the open-ring form of R6GH (approx. Ex: 525 nm, Em: 555 nm).[14]
-
-
Possible Cause 2: R6GH Probe Degradation.
-
Solution: R6GH can degrade if not stored properly. Prepare a fresh working solution from a properly stored stock. Always protect solutions from light.[13]
-
-
Possible Cause 3: Insufficient Analyte Concentration.
-
Possible Cause 4: Incorrect pH.
-
Solution: The reaction can be pH-dependent. For example, some rhodamine-based probes show good stability and reactivity in a pH range greater than 4.[10] Ensure your buffer system is within the optimal range for the specific reaction.
-
Problem: The background fluorescence is too high.
-
Possible Cause 1: Autohydrolysis of R6GH.
-
Solution: In some aqueous solutions, R6GH can slowly open its ring structure without the target analyte, leading to high background. Minimize incubation times and run a "no-analyte" control to measure the background signal.
-
-
Possible Cause 2: Contamination or Autofluorescence.
-
Solution: Components in your sample or cell culture medium may be autofluorescent.[19] Measure the fluorescence of a sample blank (containing everything except R6GH) to quantify this. If possible, switch to a medium with lower background fluorescence, like phenol red-free medium for cell-based assays.
-
-
Possible Cause 3: R6GH Concentration is Too High.
-
Solution: Excessively high probe concentrations can lead to aggregation and non-specific fluorescence.[20] Perform a concentration titration to find the optimal R6GH concentration that maximizes the signal-to-noise ratio.
-
Problem: The fluorescence signal is weak or fades quickly (photobleaching).
-
Possible Cause 1: Low Analyte Concentration.
-
Solution: As with "no signal," your analyte concentration may be low. Try to concentrate the sample if possible or use a more sensitive detection instrument.
-
-
Possible Cause 2: Photobleaching.
-
Solution: The fluorescent product is susceptible to photobleaching, especially under intense light from a microscope. Minimize exposure time, reduce the intensity of the excitation light, and use an anti-fade mounting medium if applicable for imaging.
-
-
Possible Cause 3: Quenching.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common R6GH assay issues.
Experimental Protocol: Detection of Intracellular Nitric Oxide (NO)
This protocol provides a general framework for using R6GH to detect NO produced in cultured mammalian cells. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound (R6GH)
-
DMSO, anhydrous
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free recommended)
-
Lipopolysaccharide (LPS) or other NO-inducing agent
-
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) as a positive control (NO donor)
-
Adherent or suspension cells cultured on an appropriate vessel (e.g., 96-well plate, coverslips)
Procedure:
-
Prepare R6GH Stock Solution:
-
Dissolve R6GH in anhydrous DMSO to create a 1.0 mM stock solution.[13]
-
Store at -20°C, protected from light.
-
-
Prepare R6GH Working Solution:
-
Cell Preparation and Stimulation (for endogenous NO):
-
Loading Cells with R6GH:
-
Remove the cell culture medium from all wells (stimulated, unstimulated, and control).
-
Wash the cells once with warm PBS.
-
Add the R6GH working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[16]
-
-
Positive Control (for exogenous NO):
-
For a positive control, load unstimulated cells with R6GH as described in step 4. During the last 15-30 minutes of incubation, add an NO donor like SNAP to the medium.
-
-
Washing and Measurement:
-
Fluorescence Analysis:
-
Immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Use an excitation wavelength of ~525 nm and collect emission at ~555 nm.[14]
-
Acquire images or data and compare the fluorescence intensity between the control, unstimulated, and stimulated groups.
-
Cellular NO Detection Workflow
Caption: Step-by-step workflow for intracellular nitric oxide detection.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. A reversible rhodamine 6G-based fluorescence turn-on probe for Fe3+ in water and its application in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound I CAS#: 932013-08-6 I fluorescent dye I InvivoChem [invivochem.com]
- 14. glpbio.com [glpbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. Fluorescence quenching determination of iron(iii) using this compound derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
troubleshooting low fluorescence signal with Rhodamine 6G hydrazide probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Rhodamine 6G hydrazide probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of fluorescence for this compound probes?
This compound (R6GH) operates on an "off-on" fluorescence mechanism. In its native state, the molecule exists in a non-fluorescent, colorless spirolactam form. The reaction of the hydrazide group with an aldehyde or ketone, or a significant change in pH, triggers the opening of this spirolactam ring. This conformational change to the open-ring xanthene structure restores the π-electron system, resulting in a dramatic increase in fluorescence and a visible color change.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
To ensure the stability and reactivity of your this compound probe, it is recommended to store it as a solid at -20°C, protected from light. If you prepare a stock solution in an anhydrous solvent like DMSO, it should also be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Q3: At what wavelengths should I excite this compound and measure its emission?
The optimal excitation and emission wavelengths for the fluorescent form of Rhodamine 6G are approximately 525-530 nm for excitation and 550-560 nm for emission. However, it is always advisable to determine the optimal excitation and emission maxima on your specific instrumentation.
Q4: Can I use this compound to label molecules other than aldehydes and ketones?
This compound is specifically designed to react with aldehydes and ketones to form a stable hydrazone bond. However, you can indirectly label other molecules, such as glycoproteins, by first oxidizing their vicinal diols to create aldehyde groups using an oxidizing agent like sodium periodate.[4][5]
Troubleshooting Guides
Low or No Fluorescence Signal
A weak or absent fluorescent signal is a common issue. The following guide will help you systematically troubleshoot the potential causes.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Probe Degradation | Ensure the probe has been stored correctly at -20°C and protected from light. Test the probe with a known aldehyde or ketone-containing sample as a positive control. |
| Inefficient Labeling | The reaction between the hydrazide and the carbonyl group can be slow. Increase the incubation time and/or temperature. Also, ensure the reaction buffer is free of primary amines (e.g., Tris), which can compete with the hydrazide. | |
| Incorrect pH | The labeling reaction and the fluorescence of the open-ring form can be pH-dependent. The reaction of hydrazides with carbonyls is most efficient at a slightly acidic to neutral pH (pH 5.5-7.5).[6] For some rhodamine derivatives, fluorescence is enhanced in acidic conditions.[5][7] Optimize the pH of your reaction and imaging buffers. | |
| Low Target Concentration | Ensure that you have a sufficient concentration of your target molecule. Confirm the presence of aldehydes or ketones on your target molecule if applicable. | |
| Fluorescence Quenching | High concentrations of the probe can lead to self-quenching. Also, certain substances in your sample or buffer could be quenching the fluorescence. Consider diluting your sample or using a different buffer. | |
| Photobleaching | Rhodamine dyes are relatively photostable, but excessive exposure to excitation light can cause photobleaching.[2] Use an anti-fade mounting medium, reduce the laser power, and minimize the exposure time during imaging. | |
| Incorrect Instrument Settings | Verify that you are using the correct excitation and emission filters for Rhodamine 6G (Ex: ~530 nm, Em: ~555 nm). Optimize the gain and exposure time on your microscope or plate reader. | |
| Loss of Labeled Product During Purification | Ensure your purification method (e.g., gel filtration, dialysis) is suitable for your labeled molecule and is not leading to significant sample loss.[4] |
High Background Fluorescence
High background can obscure your specific signal. Here are some common causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background | Excess Unbound Probe | Ensure that the purification step after labeling is sufficient to remove all unbound this compound. Perform additional washes or use a more stringent purification method like dialysis or a desalting column.[] |
| Non-specific Binding | The hydrophobic nature of rhodamine dyes can sometimes lead to non-specific binding to other molecules or surfaces. Include a blocking step in your protocol (e.g., with BSA) and ensure adequate washing steps. | |
| Autofluorescence | Your sample itself may be autofluorescent at the excitation and emission wavelengths of Rhodamine 6G. Image an unlabeled control sample to assess the level of autofluorescence. | |
| Contaminated Buffers or Reagents | Ensure all your buffers and reagents are fresh and free from fluorescent contaminants. |
Quantitative Data
Solvent Effects on Rhodamine 6G Fluorescence
The choice of solvent can significantly impact the fluorescence quantum yield of Rhodamine 6G. The following table summarizes the fluorescence quantum yields in various solvents.
| Solvent | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |
| Methanol | 1.329 | 0.88 |
| Ethanol | 1.361 | 0.95 |
| 1-Propanol | 1.385 | 0.96 |
| 1-Butanol | 1.399 | 0.97 |
| 1-Hexanol | 1.418 | 0.96 |
| 1-Octanol | 1.429 | 0.96 |
| Ethylene Glycol | 1.431 | 0.96 |
| Water | 1.333 | 0.51 |
| Deuterium Oxide (D₂O) | 1.328 | 0.98 |
Data adapted from Magde et al. (2002).[9]
Relative Fluorescence Intensity in Different Solvents
While quantum yield is a precise measure, the relative fluorescence intensity observed can also be a useful practical guide.
| Solvent | Relative Fluorescence Intensity |
| Methanol | Highest |
| Ethanol | High |
| Propanol | High |
| Butanol | High |
| Acetone | Moderate |
| Dimethyl Sulfoxide (DMSO) | Lowest |
Qualitative data compiled from Fuh et al. (1995) and Kiefer et al. (2014).[10]
Experimental Protocols
Protocol for Labeling Glycoproteins with this compound
This protocol describes the labeling of glycoproteins by first oxidizing the sugar moieties to create aldehyde groups, followed by conjugation with this compound.
dot
Caption: Experimental workflow for glycoprotein labeling.
Materials:
-
Glycoprotein sample (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Ethylene glycol
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Preparation of Aldehyde Groups (Oxidation): a. Prepare your glycoprotein solution (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.[4] b. Add a solution of sodium meta-periodate to a final concentration of 10-20 mM.[4] c. Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[11] d. Quench the reaction by adding ethylene glycol to a final concentration of ~10-20 mM and incubate for 5-10 minutes.[11]
-
Buffer Exchange: a. Remove the excess periodate and reaction byproducts by buffer exchanging the oxidized glycoprotein into PBS, pH 7.2-7.4, using a desalting column or dialysis.
-
Conjugation with this compound: a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.[11] b. Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide to the protein is a good starting point. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
Purification of the Labeled Glycoprotein: a. Remove the unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[4] b. Collect the fractions containing the labeled protein, which will be the first colored fractions to elute. c. Alternatively, purify the labeled protein by dialysis against PBS.
-
Storage: a. Store the purified, labeled glycoprotein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a preservative like sodium azide may be considered.
Signaling Pathway Visualization
This compound "Off-On" Mechanism
The fluorescence of this compound is dependent on the state of its spirolactam ring.
dot
Caption: "Off-On" fluorescence mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form of a Rhodamine Derivative: Sensing of Cu2+ Ions from Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.mtstatic.com [files.mtstatic.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Enhancing the Selectivity of Rhodamine 6G Hydrazide Probes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Rhodamine 6G hydrazide-based chemosensors. The focus is on practical solutions for improving the selectivity of these probes for specific metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of metal ion detection using this compound?
A1: this compound (R6GH) operates on an "off-on" fluorescence switching mechanism. In its native state, R6GH exists in a colorless, non-fluorescent spirolactam form (the "off" state). Upon binding with a specific metal ion, the spirolactam ring opens to form a highly colored and fluorescent acyclic xanthene structure (the "on" state). This distinct change in both color and fluorescence allows for visual and spectroscopic detection.[1][2][3]
Q2: Why does my unmodified this compound probe show poor selectivity for my target metal ion?
A2: Unmodified this compound has a simple hydrazide group that can coordinate with a wide range of metal ions, leading to poor selectivity.[3] To achieve high selectivity for a specific metal ion, the R6GH molecule must be derivatized. This is typically done by condensing the hydrazide with an aldehyde or ketone that contains additional chelating groups (like N, O, or S donor atoms) to create a binding pocket that is sterically and electronically favorable for a specific target ion.[1][4]
Q3: How can I improve the selectivity of my this compound probe for a specific metal ion?
A3: Improving selectivity involves chemical modification of the R6GH probe. The strategy is to introduce a specific receptor unit that preferentially binds to your target ion. This is usually achieved by reacting this compound with a carefully chosen aldehyde or ketone. For example:
-
For Cu²⁺: Incorporating a pyridine ring, such as by reacting R6GH with 6-hydroxymethyl-pyridine-2-aldehyde, has been shown to create a highly selective sensor for Cu²⁺.[1]
-
For Zn²⁺: Using a pyrrole-containing aldehyde can enhance selectivity for Zn²⁺.[4]
-
For Fe³⁺: Derivatizing R6GH to introduce an acetyl group can lead to a selective response for Fe³⁺.[5]
-
For Hg²⁺: Incorporating a ferrocene unit has been demonstrated to yield a sensor with excellent selectivity for Hg²⁺.[6]
The choice of solvent and pH are also critical factors that can be optimized to improve selectivity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence (probe fluoresces without the target ion) | 1. Probe Degradation: The spirolactam ring may have hydrolyzed. | 1. Prepare fresh probe solutions for each experiment. Store the solid probe in a cool, dark, and dry place. |
| 2. Solvent Effects: The solvent system may be promoting the open-ring form. | 2. Test different solvent systems. Acetonitrile/water mixtures are common.[1][2] Ensure the pH of the buffer is appropriate for maintaining the closed-ring form. | |
| 3. Impure Probe: The synthesized probe may contain residual highly fluorescent Rhodamine 6G. | 3. Purify the probe using column chromatography or recrystallization to remove starting materials. | |
| No fluorescence response to the target metal ion | 1. Incorrect pH: The pH of the solution can significantly affect the binding affinity. | 1. Optimize the pH of your assay buffer. A pH of around 7.0-7.4 is a common starting point for biological applications.[3][4] |
| 2. Incorrect Solvent: The probe's binding pocket may not be favored in the chosen solvent. | 2. Experiment with different solvent polarities. For example, a CH₃CN/H₂O (9:1, v/v) solution is often used.[1] | |
| 3. Probe Design: The synthesized derivative may not have a high affinity for the target ion. | 3. Re-evaluate the design of the receptor. Consider incorporating different heteroatoms (N, S, O) to better match the coordination preference of the target metal ion. | |
| Interference from other metal ions | 1. Non-specific Binding: The receptor part of your probe is not selective enough. | 1. Redesign the probe with a more sterically hindered or electronically specific binding pocket.[7] |
| 2. Suboptimal Conditions: The experimental conditions (pH, solvent) may favor binding of interfering ions. | 2. Systematically vary the pH and solvent composition to find a window where the response to the target ion is maximized and the response to interfering ions is minimized. | |
| 3. Use of a Masking Agent: In some cases, a masking agent can be added to the solution to chelate interfering ions without affecting the target ion. | 3. For example, EDTA can sometimes be used to reverse the binding of some metal ions, demonstrating reversibility and selectivity.[2] | |
| Poor probe solubility | 1. Hydrophobic Probe: The synthesized derivative is too hydrophobic for the aqueous assay medium. | 1. Increase the proportion of organic solvent (e.g., acetonitrile, ethanol, DMSO) in your assay buffer. |
| 2. Anion Choice: The counter-anion of the Rhodamine 6G salt can affect solubility. | 2. While less common for the hydrazide form, be aware that different counter-anions can significantly alter the solubility of Rhodamine 6G derivatives.[8] |
Quantitative Data Summary
The following table summarizes the performance of various this compound derivatives for the detection of specific metal ions.
| Probe Derivative | Target Ion | Solvent System | Linear Range (μM) | Limit of Detection (LOD) (μM) |
| R6GH-6-hydroxymethyl-pyridine-2-aldehyde | Cu²⁺ | CH₃CN/H₂O (9:1, v/v) | Not Specified | 1.23 |
| Unmodified R6GH | Hg²⁺ | Acetonitrile | 0 - 5 | 0.025 |
| Unmodified R6GH | Pb²⁺ | Not Specified | 0.05 - 6.0 | 0.02 |
| R6GH-pyrrole derivative (XQN) | Zn²⁺ | CH₃CN/PBS (7:3, v/v, pH 7.4) | Not Specified | 2.39 |
| R6GH-acetyl derivative (RAE) | Fe³⁺ | Acetonitrile | Not Specified | ~0.014 (7.98 ppb) |
| R6GES | Fe³⁺ | Not Specified | 0 - 30 | 0.030 |
Data compiled from references[1][2][4][5][9][10][11].
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the foundational step for creating any custom probe.
-
Dissolution: Dissolve Rhodamine 6G in methanol or ethanol.[12][13]
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution. An excess is typically used.[1][12]
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction is complete when the vibrant color of the solution fades to almost clear or light pink.[12][14]
-
Solvent Removal: Cool the reaction to room temperature and remove the solvent by rotary evaporation.
-
Purification: Wash the resulting crude product with distilled water to remove excess hydrazine hydrate.
-
Drying: Dry the purified pink solid product under vacuum.[12]
Protocol 2: Synthesis of a Selective Probe (General Schiff Base Condensation)
This protocol outlines the general method to improve selectivity by creating a derivative.
-
Dissolution: Dissolve the synthesized this compound in an appropriate solvent, such as ethanol.[1]
-
Addition of Aldehyde/Ketone: Add a stoichiometric amount (typically 1:1 molar ratio) of the selected aldehyde or ketone that contains the desired ionophore (chelating group).
-
Reaction: The reaction can be carried out under reflux or, for faster synthesis, using a microwave reactor.[1] Reaction times will vary.
-
Isolation: Cool the reaction mixture. The crude product often precipitates and can be collected by filtration.
-
Purification: Wash the filtered solid with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.[1] Further purification can be done by column chromatography if needed.
-
Characterization: Confirm the structure of the final product using techniques like NMR, Mass Spectrometry, and FT-IR.[9][12]
References
- 1. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.du.ac.in [journals.du.ac.in]
- 4. Using Heterocycle to Improve the Selectivity of Rhodamine-6G Dye: Synthesis of Pyrrole-modified Rhodamine-6G and its Recognition to Zn2+. | [Journal of Chemical Society of Pakistan • 2019] | PSA • ID 108476 [psa.pastic.gov.pk]
- 5. A Highly Selective and Sensitive Turn-On Fluorescent Chemosensor Based on Rhodamine 6G for Iron(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-metal ion selectivity of rhodamine-based chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rhodamine-6G-based “turn-on” fluorescent probe for selective detection of Fe3+ in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. CN103880853A - this compound derivative, preparation method of derivative and application of derivative, and method for carrying out fluorescence analysis on hypochlorous acid by using derivative as fluorescence probe - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
how to avoid interference from other ions in Rhodamine 6G hydrazide assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Rhodamine 6G hydrazide (R6GH) assays, with a specific focus on mitigating interference from other ions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound (R6GH) as a fluorescent probe?
This compound operates on an "off-on" fluorescence mechanism. In its native state, R6GH exists in a non-fluorescent, colorless spirolactam ring structure. In the presence of specific analytes, such as certain metal ions or nitric oxide, this ring opens, leading to the formation of a highly fluorescent, pink-colored rhodamine derivative.[1] This distinct change in fluorescence and color forms the basis of its use in quantitative and qualitative assays.
Q2: What are the most common ions that interfere with R6GH assays?
Interference in R6GH assays primarily arises from metal ions that can also induce the opening of the spirolactam ring, leading to a false-positive signal. Commonly reported interfering ions include:
-
Copper (Cu²⁺)[2]
-
Cadmium (Cd²⁺)[2]
-
Manganese (Mn²⁺)[2]
-
Vanadium (V²⁺)[2]
-
Zinc (Zn²⁺)
-
Chromium (Cr³⁺)
-
Cobalt (Co²⁺)
-
Silver (Ag⁺)
-
Potassium (K⁺)
The degree of interference from these ions can vary depending on the specific derivative of the R6GH probe and the experimental conditions.
Q3: How can I minimize interference from other ions in my R6GH assay?
Several strategies can be employed to minimize ionic interference:
-
Use of Masking Agents: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be used to bind to and "mask" interfering metal ions, preventing them from reacting with the R6GH probe.[2]
-
pH Optimization: The pH of the reaction buffer can significantly influence the selectivity of the R6GH probe.[3][4] Optimizing the pH can enhance the probe's affinity for the target analyte while minimizing its interaction with interfering ions.
-
Solvent Selection: The choice of solvent can impact the solubility of ions and the sensitivity of the assay. Acetonitrile is often a good choice as it is a nonprotonic solvent that provides good solubility for metal cations without interfering with the reaction.[2]
-
Use of Red-Shifted Fluorophores: While not directly related to R6GH, a general strategy in fluorescence assays to reduce background interference is to use fluorophores that excite and emit at longer wavelengths (red-shifted).
Q4: My fluorescence signal is being quenched. What are the possible causes and solutions?
Fluorescence quenching, a decrease in signal intensity, can be a significant issue. Potential causes include:
-
High Analyte Concentration: At very high concentrations, some analytes can cause self-quenching of the fluorescent signal.[5] Diluting the sample may be necessary.
-
Presence of Quenching Agents: Certain substances in the sample matrix can act as quenchers. For example, heavy atoms like iodide (I⁻) can quench fluorescence.[6] Sample purification or the use of masking agents may be required.
-
Aggregation of the Probe: At high concentrations or in certain solvents, the R6GH probe itself may aggregate, leading to a decrease in fluorescence. Ensure the probe is fully dissolved and consider optimizing the solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. |
| Autofluorescence from the sample matrix. | Perform a blank measurement with the sample matrix alone and subtract the background. Consider using a red-shifted probe if possible. | |
| Low or no fluorescence signal | Inactive or degraded R6GH probe. | Synthesize or purchase fresh R6GH. Store the probe protected from light and moisture. |
| Incorrect pH of the buffer. | Verify and adjust the pH of the reaction buffer to the optimal range for your specific assay. | |
| Insufficient incubation time. | Ensure the reaction between the R6GH probe and the analyte has reached completion by optimizing the incubation time. | |
| Poor reproducibility | Inconsistent pipetting or sample handling. | Use calibrated pipettes and ensure consistent sample preparation and handling procedures. |
| Fluctuation in temperature. | Perform the assay at a constant and controlled temperature. | |
| Photobleaching of the fluorophore. | Minimize the exposure of the samples to the excitation light source. | |
| False positives (signal in the absence of the target analyte) | Presence of interfering ions. | Refer to the FAQs for strategies to minimize ionic interference, such as using masking agents (EDTA), optimizing pH, and selecting an appropriate solvent. |
| Contamination of the sample with the target analyte. | Ensure proper sample collection and handling procedures to avoid cross-contamination. |
Quantitative Data on Ionic Interference
The following table summarizes the interference effect of various metal ions on the fluorescence response of a this compound probe in an acetonitrile system, as reported in a study on Hg²⁺ detection. The interference factor K is calculated as the ratio of the fluorescence intensity in the presence of the other ion to the fluorescence intensity in the presence of Hg²⁺.
| Interfering Ion | Concentration | Interference Factor (K) | Reference |
| Cd²⁺ | 5.0 μM | 0.47 | [2] |
| Mn²⁺ | 5.0 μM | 0.29 | [2] |
| V²⁺ | 5.0 μM | 0.27 | [2] |
| Cu²⁺ | 5.0 μM | 0.24 | [2] |
| Ag⁺ | 5.0 μM | 0.002 | [2] |
| Zn²⁺ | 5.0 μM | 0.0014 | [2] |
| K⁺ | 5.0 μM | 0.0012 | [2] |
| Co²⁺ | 5.0 μM | 0.00094 | [2] |
| Cr³⁺ | 5.0 μM | 0.0008 | [2] |
Experimental Protocols
Synthesis of this compound (R6GH)
This protocol describes a common method for the synthesis of R6GH.
Materials:
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Rhodamine 6G
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Hydrazine hydrate (80-85%)
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Ethanol or Methanol
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Round-bottom flask with reflux condenser
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Heating mantle
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Rotary evaporator
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Filtration apparatus
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Distilled water
Procedure:
-
Dissolve a specific amount of Rhodamine 6G in ethanol or methanol in a round-bottom flask. A typical ratio is 1.0 g of Rhodamine 6G in 20-30 mL of ethanol.[7]
-
Add hydrazine hydrate dropwise to the Rhodamine 6G solution. A common ratio is 2-4 mL of 80% hydrazine hydrate per gram of Rhodamine 6G.[7]
-
Heat the mixture to reflux for approximately 4 hours, or until the color of the solution becomes almost clear.[8]
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.
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Filter the solid product and dry it under a vacuum to obtain a pink solid of this compound.[8]
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The successful synthesis can be confirmed by techniques such as NMR, where the formation of a C-N bond is indicated by a characteristic peak.[8]
General Protocol for an R6GH-based Fluorescence Assay
This protocol provides a general workflow for using R6GH to detect a target analyte.
Materials:
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This compound (R6GH) stock solution
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Buffer solution at the optimal pH
-
Target analyte standards and samples
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Masking agent solution (e.g., EDTA), if necessary
-
Fluorometer or fluorescence plate reader
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Appropriate cuvettes or microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of R6GH in a suitable solvent (e.g., acetonitrile or ethanol).
-
Prepare a series of standard solutions of the target analyte at known concentrations in the chosen buffer.
-
Prepare your unknown samples, ensuring they are in a compatible buffer system. If necessary, include a masking agent in the buffer.
-
-
Assay Procedure:
-
In a cuvette or microplate well, add the R6GH stock solution to the buffer to achieve the desired final concentration.
-
Add a specific volume of the standard or sample solution to the R6GH solution.
-
Incubate the mixture for a predetermined amount of time at a constant temperature to allow the reaction to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a fluorometer. Set the excitation and emission wavelengths appropriate for the open-ring form of Rhodamine 6G (typically around 525 nm for excitation and 550 nm for emission).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of the target analyte in your unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Visualizations
Caption: Logical workflow of R6GH assays, highlighting potential interference and mitigation strategies.
Caption: A streamlined experimental workflow for performing a this compound fluorescence assay.
References
- 1. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods | MDPI [mdpi.com]
- 3. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Fluorescence quenching determination of iron(iii) using this compound derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. CN103880853A - this compound derivative, preparation method of derivative and application of derivative, and method for carrying out fluorescence analysis on hypochlorous acid by using derivative as fluorescence probe - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
Rhodamine 6G hydrazide photostability issues and how to prevent photobleaching
Welcome to the technical support center for Rhodamine 6G Hydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the photostability of this fluorescent probe. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and prevent photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of the highly fluorescent dye, Rhodamine 6G. In its native state, the spirolactam ring of the hydrazide is in a closed form, rendering it colorless and non-fluorescent. Upon reaction with specific analytes, such as certain metal ions or aldehydes, the ring opens, leading to a significant increase in fluorescence. This "off-on" switching mechanism makes it a popular probe for the detection of these target molecules in various biological and chemical systems.
Q2: What are the main photostability issues with this compound?
Once the spirolactam ring is opened and the molecule becomes fluorescent, it exhibits photophysical properties similar to Rhodamine 6G. The primary photostability issue is photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. This leads to a loss of fluorescent signal over time, limiting the duration of imaging experiments and affecting the quantification of results.
Q3: What causes the photobleaching of this compound?
The photobleaching of xanthene dyes like this compound is primarily caused by photooxidation. The process generally involves the following steps:
-
Excitation: The fluorophore absorbs a photon and is promoted to an excited singlet state (S₁).
-
Intersystem Crossing: From the excited singlet state, the molecule can transition to a long-lived, highly reactive triplet state (T₁).
-
Reaction with Molecular Oxygen: In the triplet state, the fluorophore can react with molecular oxygen (³O₂) to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂).
-
Oxidative Damage: These ROS can then react with and irreversibly damage the fluorophore, leading to a loss of its fluorescent properties.
dot
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
Q4: How can I prevent or reduce the photobleaching of this compound?
Several strategies can be employed to minimize photobleaching:
-
Use Antifade Reagents: These are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.
-
Minimize Exposure to Excitation Light: Use the lowest possible excitation intensity and the shortest exposure times necessary to obtain a good signal. Use neutral density filters to attenuate the excitation light.
-
Use Appropriate Filters: Ensure that your filter sets are optimized for the excitation and emission spectra of Rhodamine 6G to maximize signal collection and minimize exposure time.
-
Sample Preparation: Mount your sample in an antifade mounting medium. For live-cell imaging, you can add antifade reagents directly to the imaging medium.[1][2][3]
-
Image Acquisition Settings: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) to reduce the required exposure time.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Incomplete reaction of this compound | Ensure that the conditions for the reaction with your analyte are optimal (e.g., pH, temperature, incubation time) to allow for the opening of the spirolactam ring. |
| Incorrect filter set | Verify that the excitation and emission filters are appropriate for Rhodamine 6G (Excitation max ~525 nm, Emission max ~550 nm). |
| Low concentration of the probe or analyte | Increase the concentration of this compound or ensure that the analyte concentration is within the detection range of the probe. |
| Photobleaching has already occurred | Prepare a fresh sample and minimize its exposure to light before and during imaging. Use an antifade reagent. |
| Low gain or exposure settings on the microscope | Increase the gain and/or exposure time on your imaging system.[4] |
Problem 2: Rapid Signal Fading (Photobleaching)
| Possible Cause | Solution |
| High excitation light intensity | Reduce the intensity of the excitation light using neutral density filters or by adjusting the laser power. |
| Long exposure times | Decrease the exposure time to the minimum required for a good signal-to-noise ratio. |
| Absence of antifade reagents | Use a commercial or homemade antifade mounting medium for fixed samples. For live cells, add an antifade reagent like Trolox to the imaging medium.[1][2][3] |
| High concentration of molecular oxygen | For fixed samples, antifade reagents will scavenge oxygen. For live cells, specialized oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used, but care must be taken as this can be toxic to cells. |
| Sample is not properly mounted | Ensure the coverslip is sealed correctly to prevent the mounting medium from evaporating, which can affect the performance of the antifade reagent. |
Problem 3: High Background Fluorescence
| Possible Cause | Solution |
| Autofluorescence from the sample or mounting medium | Image an unstained control sample to assess the level of autofluorescence. If the mounting medium is autofluorescent, try a different formulation. Some commercial antifade reagents are formulated to reduce autofluorescence. |
| Non-specific binding of the probe | Optimize the staining protocol, including washing steps, to remove any unbound probe. |
| Impure this compound | Ensure the purity of your this compound. Impurities may be fluorescent and contribute to background. |
| Incorrect imaging settings | Adjust the offset or background subtraction settings on your imaging software. |
dot
Caption: A logical workflow for troubleshooting common issues with this compound.
Quantitative Data
The photophysical properties of the fluorescent form of this compound are very similar to those of Rhodamine 6G.
Table 1: Photophysical Properties of Rhodamine 6G
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~525 nm | Ethanol | |
| Emission Maximum (λem) | ~550 nm | Ethanol | |
| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.95 | Ethanol | |
| Photobleaching Quantum Yield (Φb) | ~10-5 - 10-7 | Varies with conditions | [5] |
Note: The photobleaching quantum yield can vary significantly depending on the excitation intensity, oxygen concentration, and the presence of other molecules.
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| n-Propyl gallate (NPG) | 2-4% (w/v) in glycerol/PBS | Singlet oxygen scavenger, free radical scavenger | Effective, easy to prepare | Can reduce initial fluorescence intensity, can be toxic to live cells |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-2.5% (w/v) in glycerol/PBS | Singlet oxygen scavenger | Less quenching of initial fluorescence than PPD | Less effective than PPD, can be toxic to live cells |
| Trolox | 0.1 - 1 mM | Reduces fluorophore to ground state from triplet state, scavenges ROS | Effective for live-cell imaging, low cytotoxicity | Can be less effective for some dyes, requires optimization of concentration[1][2] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) in glycerol/PBS | Free radical scavenger | Very effective | Can cause background fluorescence, toxic, can react with some dyes |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective way to prepare an antifade mounting medium for fixed samples.[6][7][8]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a 50 mL conical tube, thoroughly mix:
-
1 part of 10X PBS
-
9 parts of glycerol
-
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the PBS/glycerol mixture while stirring or vortexing rapidly.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
dot
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. VectaCell Trolox Antifade Reagent for Live Cell Imaging - labconsult.be [labconsult.be]
- 3. biocompare.com [biocompare.com]
- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 5. Molecular photobleaching kinetics of Rhodamine 6G by one- and two-photon induced confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
refining the synthesis protocol of Rhodamine 6G hydrazide for higher yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis protocol of Rhodamine 6G hydrazide for higher yields. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: the conventional reflux method and a microwave-assisted green synthesis approach.
Method 1: Conventional Reflux Synthesis
This method is a widely used protocol for the synthesis of this compound.
Materials and Reagents:
-
Rhodamine 6G
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol (anhydrous)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve Rhodamine 6G in methanol (e.g., 1 g of Rhodamine 6G in 50 mL of methanol).
-
To this solution, add hydrazine hydrate dropwise with constant stirring. An excess of hydrazine hydrate is typically used.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.[1][2]
-
Monitor the reaction by observing the color change of the solution. The initial deep red or purple color should fade to a light pink or almost colorless solution, indicating the completion of the reaction.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (methanol) using a rotary evaporator.
-
Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other water-soluble impurities.[1][2]
-
Collect the solid product by vacuum filtration and wash it again with cold distilled water.
-
Dry the pink solid product under vacuum to obtain this compound.[1][2]
Method 2: Microwave-Assisted Green Synthesis
This method offers a more rapid and often higher-yield alternative to the conventional reflux method.[3][4][5]
Materials and Reagents:
-
Rhodamine 6G
-
Hydrazine hydrate (80% or higher)
-
Ethanol (anhydrous)
-
Microwave reactor vial
-
CEM microwave reactor (or similar)
-
Magnetic stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, combine Rhodamine 6G and an excess of hydrazine hydrate in ethanol.[5]
-
Place a magnetic stir bar in the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture under controlled temperature and pressure for a significantly shorter time than the reflux method (e.g., minutes). Refer to the manufacturer's guidelines and literature for specific microwave parameters.
-
After the reaction is complete, cool the reaction vial in an ice bath.[3]
-
Filter the resulting mixture to collect the crude product.
-
Wash the collected solid three times with cold ethanol to remove unreacted starting materials and impurities.[3][5]
-
Dry the solid product to obtain this compound. This method often results in a higher yield compared to conventional heating.[3][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Solvent | Methanol or Ethanol | Ethanol | [1][5] |
| Reaction Time | 4-6 hours | Minutes | [1][5] |
| Typical Yield | Moderate | High (often >80%) | [3][5] |
| Energy Consumption | High | Low | [4] |
| Purification | Rotary evaporation, washing | Filtration, washing | [1][3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrazine hydrate in the synthesis of this compound?
A1: Hydrazine hydrate acts as a nucleophile that attacks the ester group of Rhodamine 6G, leading to the formation of the hydrazide and the characteristic spirolactam ring structure. This structural change is responsible for the loss of color and fluorescence of the rhodamine dye.
Q2: How can I monitor the progress of the reaction?
A2: The most straightforward way to monitor the reaction is by observing the color change of the reaction mixture. The reaction is typically complete when the initial vibrant color of Rhodamine 6G fades to a pale pink or becomes nearly colorless.[1] For more quantitative analysis, you can use thin-layer chromatography (TLC) to check for the disappearance of the Rhodamine 6G spot.
Q3: What is the expected appearance of the final product?
A3: Pure this compound is typically a pink or off-white solid.[1][2]
Q4: Can I use a different solvent for the reaction?
A4: Methanol and ethanol are the most commonly used solvents for this reaction.[1][5] While other polar protic solvents might work, methanol and ethanol are generally preferred due to their ability to dissolve Rhodamine 6G and their appropriate boiling points for reflux.
Q5: Is the microwave-assisted method always better?
A5: The microwave-assisted method often provides higher yields in a much shorter reaction time and is considered a "green" chemistry approach due to its energy efficiency.[3][4] However, it requires specialized microwave reactor equipment. The conventional reflux method is still a reliable and accessible option if a microwave reactor is not available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient amount of hydrazine hydrate. 3. Loss of product during work-up. | 1. Extend the reaction time. Monitor the reaction using TLC until the starting material is consumed. 2. Use a larger excess of hydrazine hydrate. 3. Be careful during the filtration and washing steps to minimize mechanical loss. |
| Reaction Not Going to Completion (Color remains intense) | 1. Insufficient heating (for reflux method). 2. Deactivated hydrazine hydrate. 3. Insufficient reaction time. | 1. Ensure the reaction is refluxing at the appropriate temperature. 2. Use fresh, high-quality hydrazine hydrate. 3. Increase the reaction time and monitor by TLC. |
| Product is Difficult to Filter | 1. Very fine precipitate formed. | 1. Try cooling the mixture in an ice bath for a longer period to encourage crystal growth. 2. Use a centrifuge to pellet the solid before decanting the supernatant. |
| Final Product is Impure (e.g., colored) | 1. Unreacted Rhodamine 6G present. 2. Formation of side products. | 1. Ensure the reaction has gone to completion. If not, consider rerunning the reaction with a longer time or more hydrazine hydrate. 2. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. |
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhodamine 6G Hydrazide Applications in Complex Biological Samples
Welcome to the technical support center for Rhodamine 6G hydrazide-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the application of these probes in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the fluorescence of this compound probes?
A1: this compound operates on an "off-on" fluorescence mechanism. In its native state, it exists in a non-fluorescent, colorless spirolactam form. Upon reaction with a specific analyte (e.g., certain metal ions, formaldehyde, or under specific pH conditions), the spirolactam ring opens, converting the molecule into its highly fluorescent, colored, ring-opened amide form.[1] This transition from a non-fluorescent to a fluorescent state is the basis of its use as a sensor.
Q2: For which analytes can this compound-based probes be designed?
A2: this compound can be chemically modified to create probes for a variety of analytes. Commonly reported applications include the detection of metal ions such as Cu²⁺, Hg²⁺, Fe³⁺, and Pb²⁺, as well as formaldehyde.[1][2][3][4] The selectivity of the probe is determined by the specific chelating or reactive group attached to the hydrazide moiety.
Q3: What are the typical excitation and emission wavelengths for the activated (fluorescent) form of this compound?
A3: The activated, ring-opened form of this compound typically exhibits an excitation maximum around 500-530 nm and an emission maximum in the range of 525-565 nm, producing a bright yellow-green to orange fluorescence.[5] However, these values can be influenced by the solvent environment and the specific derivative of the probe.
Q4: How does pH affect the fluorescence of this compound probes?
A4: The spirolactam ring of this compound and its derivatives is sensitive to pH. Under acidic conditions, protonation can induce ring-opening and a significant increase in fluorescence.[5] The exact pH range for this transition depends on the specific chemical structure of the probe. It is crucial to maintain a stable and appropriate pH during experiments to avoid false-positive signals. The spirolactam ring is generally stable in the pH range of 6-10, making it suitable for many biological assays conducted around neutral pH.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence or Non-Specific Staining | 1. Probe Aggregation: High concentrations of the probe or the presence of certain salts can lead to the formation of aggregates, which may be fluorescent.[6][7] 2. Hydrophobic Interactions: The rhodamine backbone is hydrophobic and can non-specifically bind to proteins and lipids in complex samples. 3. Reaction with Endogenous Carbonyls: Biological samples contain endogenous aldehydes and ketones that can react with the hydrazide group, leading to non-specific activation.[8] 4. Autofluorescence: Many biological samples, particularly tissue sections, exhibit natural fluorescence. | 1. Optimize the probe concentration by performing a titration experiment to find the lowest effective concentration. Prepare fresh probe solutions and consider using a small percentage of a non-ionic detergent (e.g., Tween-20) to reduce aggregation. 2. Include a blocking step using an agent like bovine serum albumin (BSA) to saturate non-specific binding sites. Increase the number and duration of washing steps after probe incubation. 3. To mitigate this, consider a pre-treatment step with a non-fluorescent hydrazine or hydroxylamine to block endogenous carbonyls before adding the this compound probe.[8] 4. Always include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a probe with a longer emission wavelength or employing spectral unmixing techniques if your imaging system supports it. |
| Weak or No Fluorescence Signal | 1. Fluorescence Quenching: Components in the biological matrix (e.g., high concentrations of certain metal ions or proteins) can quench the fluorescence of the activated probe. 2. Probe Degradation: The probe may degrade in the biological sample over time, especially if exposed to light or certain enzymes. 3. Incorrect pH: The pH of the sample may not be optimal for the spirolactam ring-opening reaction with the target analyte.[5] 4. Insufficient Analyte Concentration: The concentration of the target analyte may be below the detection limit of the probe. | 1. Dilute the sample if possible. Perform a standard addition experiment by spiking a known amount of the analyte into your sample to check for quenching effects. 2. Protect the probe from light at all times. Prepare fresh solutions before each experiment and minimize the incubation time. 3. Verify and adjust the pH of your sample and buffers to the optimal range for your specific probe and analyte interaction. 4. Concentrate the sample if feasible. Ensure that the chosen probe has a sufficiently low limit of detection for your expected analyte concentration. |
| Inconsistent or Irreproducible Results | 1. Variability in Sample Preparation: Inconsistent sample handling, storage, or preparation can lead to variations in analyte concentration and interfering substances. 2. Photobleaching: Exposure of the sample to excitation light for prolonged periods can cause the fluorophore to photobleach, leading to a decrease in signal intensity over time. 3. Instability of Probe Stock Solution: Improper storage of the stock solution can lead to degradation or precipitation of the probe. | 1. Standardize your sample preparation protocol. Ensure consistent timing, temperature, and reagent concentrations for all samples. 2. Minimize light exposure during sample preparation and imaging. Use an anti-fade mounting medium for fixed samples. Acquire images using the lowest possible excitation power and exposure time. 3. Store the probe stock solution in a dark, dry place at the recommended temperature (typically -20°C). Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for select this compound-based probes.
Table 1: Detection Limits for Various Analytes
| Analyte | Probe Derivative | Matrix | Detection Limit (LOD) | Reference(s) |
| Pb²⁺ | R6GH | Aqueous Solution | 0.02 µM | [3] |
| Hg²⁺ | R6GH | Acetonitrile/Water | 0.025 µM | [4] |
| Cu²⁺ | R1 (R6GH derivative) | Acetonitrile/Water | 1.23 µM | [2] |
| Fe³⁺ | R6GES | Aqueous Solution | 0.030 µM | [9] |
Table 2: Fluorescence Enhancement Upon Analyte Binding
| Probe | Analyte | Fold Fluorescence Increase | pH Range of Operation | Reference(s) |
| REHA | H⁺ | ~54-fold | 3.86 - 3.46 | [3] |
| RETA | H⁺ | ~27-fold | 3.88 - 3.47 | [3] |
| REDA | H⁺ | ~25-fold | 3.89 - 3.48 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Analyte Detection in a Buffered Solution
This protocol provides a general framework for using a this compound-based probe for the detection of a specific analyte in a buffered aqueous solution.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the this compound probe in a suitable organic solvent (e.g., methanol or DMSO).[10] Store this solution in the dark at -20°C.
-
Prepare a stock solution of the target analyte at a known concentration in deionized water or an appropriate buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the appropriate buffer solution (e.g., Tris-HCl or HEPES) at the desired pH.
-
Add the this compound probe to the buffer to achieve the final desired concentration (typically in the low micromolar range).
-
Add the sample containing the analyte of interest. The final volume should be consistent across all samples.
-
Incubate the mixture for the optimized duration at room temperature, protected from light. The incubation time will depend on the specific probe and analyte and should be determined empirically.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the activated probe.
-
-
Controls:
-
Blank: Prepare a sample containing the buffer and the probe but without the analyte.
-
Positive Control: Prepare a sample with a known concentration of the analyte to confirm probe activity.
-
Specificity Control: Test the probe's response to other potentially interfering substances that may be present in your biological sample.
-
Protocol 2: Detection of Analytes in Cell Lysates
This protocol outlines a method for using this compound probes in the complex matrix of a cell lysate.
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice. The choice of lysis buffer may need to be optimized to minimize interference with the probe.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
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Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Dilute the cell lysate to a consistent total protein concentration across all samples using the lysis buffer or PBS.
-
In a microplate, add the diluted cell lysate.
-
Add the this compound probe to the lysate to the final optimized concentration.
-
Incubate the mixture for the predetermined time at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
-
Important Considerations and Controls:
-
Matrix Effects: The complex nature of cell lysates can lead to high background fluorescence and quenching. It is essential to run a control sample of lysate without the probe to measure autofluorescence.
-
Standard Curve: To quantify the analyte, a standard curve should be prepared by spiking known concentrations of the analyte into the cell lysate from an untreated control cell line. This will account for any matrix effects on the fluorescence signal.
-
Interference from Thiols: If the target analyte is a metal ion, be aware that high concentrations of thiols (e.g., from glutathione) in the lysate can interfere with the binding.
-
Visualizations
This compound "Off-On" Mechanism
Caption: The "off-on" fluorescence mechanism of this compound.
General Experimental Workflow for Analyte Detection
References
- 1. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08022B [pubs.rsc.org]
- 6. Aggregate formation of rhodamine 6G in aqueous solution - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
optimizing pH and buffer conditions for Rhodamine 6G hydrazide sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for Rhodamine 6G hydrazide-based sensors. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to ensure the success of your fluorescence-based assays.
Troubleshooting Guide
Users may encounter several issues during their experiments with this compound sensors. This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.
Q1: Why is my sensor not showing any fluorescence, or why is the signal intensity very low?
A1: This is a common issue that can arise from several factors:
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Incorrect pH: The fluorescence of this compound sensors is highly dependent on pH. The spirolactam ring, which quenches fluorescence, is stable at neutral to basic pH. A sufficiently acidic environment is required to open the ring and restore fluorescence. Ensure your buffer pH is within the optimal acidic range for your specific sensor derivative.
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Inactive Sensor: The hydrazide moiety can be susceptible to degradation. Ensure the sensor has been stored correctly, protected from light and moisture. It is advisable to test a fresh batch of the sensor if degradation is suspected.
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Inappropriate Buffer System: Some buffer components can interfere with the sensor's activity or the analyte interaction. For instance, buffers containing primary amines may react with certain sensor derivatives.
-
Insufficient Analyte Concentration: If you are using the sensor to detect a specific analyte, its concentration might be below the detection limit of the sensor.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for Rhodamine 6G (typically around 525 nm for excitation and 550 nm for emission). Also, check the slit widths and detector gain settings.
Q2: My fluorescence signal is unstable and drifting.
A2: Signal drift can be caused by:
-
Photobleaching: Rhodamine 6G, although relatively photostable, can photobleach under intense or prolonged illumination. Reduce the excitation light intensity or the exposure time. Using an anti-fade reagent in your buffer can also help mitigate this issue.
-
Temperature Fluctuations: Ensure your experiments are conducted at a stable temperature, as fluorescence intensity can be temperature-dependent.
-
Incomplete Mixing: Ensure that the sensor and any analyte are thoroughly mixed in the buffer solution to achieve a homogeneous concentration.
-
Precipitation: The sensor or the analyte may not be fully soluble in the chosen buffer system, leading to precipitation over time and a decrease in the fluorescence signal.
Q3: I am observing high background fluorescence.
A3: High background can obscure your signal. Consider the following:
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Autofluorescence from Buffers or Media: Some buffers or biological media can exhibit intrinsic fluorescence. Run a blank measurement of your buffer/media alone to quantify its contribution.
-
Contaminated Cuvettes or Plates: Ensure that your experimental vessels are scrupulously clean. Use non-fluorescent plates or cuvettes.
-
Impure Sensor: The this compound sensor itself may contain fluorescent impurities. Purification by chromatography may be necessary.
Q4: The sensor is showing a response to other substances in my sample (poor selectivity).
A4: Interference from other molecules is a known challenge.
-
Competing Ions or Molecules: Other species in your sample might interact with the sensor. For example, some metal ions can also induce the ring-opening of the spirolactam. To address this, you can use a masking agent to chelate interfering ions, provided it does not interact with your analyte of interest.
-
pH Fluctuation: The interfering substance might be altering the pH of your sample, leading to a change in fluorescence. Ensure your buffer has sufficient buffering capacity to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle behind this compound sensors?
A: this compound sensors operate on the principle of a reversible spirolactam ring structure. In its "off" state, the molecule exists in a non-fluorescent, colorless spirolactam form. The presence of an analyte (like H+ or certain metal ions) triggers the opening of this ring, converting the molecule to its "on" state, which is a highly fluorescent, colored open-amide form.[1][2]
Q: How does pH affect the sensor's performance?
A: pH is a critical parameter. Generally, acidic conditions promote the protonation of the spirolactam nitrogen, leading to ring-opening and a "turn-on" of fluorescence.[3] Conversely, neutral to basic conditions favor the closed, non-fluorescent form. The exact pH range for this transition depends on the specific chemical structure of the this compound derivative.
Q: Which buffer system should I choose?
A: The choice of buffer is crucial and should be empirically determined. Commonly used buffers include HEPES, Tris-HCl, and acetate buffers.[3][4] It is important to select a buffer that does not interact with your sensor or analyte and has a buffering range that covers the optimal pH for your assay. Avoid buffers with primary amines if your sensor derivative is susceptible to side reactions.
Q: What is the typical concentration of the sensor to be used?
A: The optimal concentration will depend on your specific application and instrumentation. A starting point is typically in the low micromolar (µM) range. It is recommended to perform a concentration titration to find the optimal balance between signal intensity and potential self-quenching at higher concentrations.[5]
Q: How can I improve the signal-to-noise ratio of my measurements?
A: To enhance the signal-to-noise ratio, you can:
-
Optimize the sensor concentration.
-
Increase the excitation light intensity, being mindful of photobleaching.
-
Use a buffer with low autofluorescence.
-
Ensure your cuvettes or microplates are clean and of high quality.
-
Optimize the gain settings on your detector.
Quantitative Data Summary
The performance of this compound sensors is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: pH Optima for this compound-Based Sensors for Different Analytes
| Analyte | Sensor Derivative | Optimal pH Range | Buffer System | Reference |
| Al³⁺ | Rhodamine 6G-based chemosensors (H₃L1–H₃L4) | 7.4 | 10 mM HEPES in H₂O/MeOH (9:1, v/v) | [3] |
| Cu²⁺ | Rhodamine 6G-pyridine conjugate | Physiological pH (7.2) | Tris-HCl in CH₃CN/H₂O (9:1, v/v) | [4] |
| Fe³⁺ | This compound derivative | 3.2 | HAc-NaAc | Not explicitly in provided text |
| Pb²⁺ | This compound (R6GH) | Not specified | Not specified | [6] |
| Hg²⁺ | This compound (R6GH) | Not specified | THF/H₂O (1:1, v/v), ACN, or MeOH/H₂O (3:1, v/v) | [7] |
Table 2: Performance Characteristics of this compound Sensors
| Analyte | Sensor Derivative | Linear Range | Limit of Detection (LOD) | Fluorescence Enhancement | Reference |
| Al³⁺ | H₃L1 | Not specified | 1.4 x 10⁻⁹ M | ~780-fold | [3] |
| Cu²⁺ | Rhodamine 6G-pyridine conjugate | 2.0 - 20.0 µM | 1.23 µM | Not specified | [4] |
| Pb²⁺ | R6GH | 0.05 - 6.0 µM | 0.02 µM | Not specified | [6] |
| Hg²⁺ | R6GH | 0 - 5 µM | 2.5 x 10⁻² µM | Not specified | [7] |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization
This protocol provides a step-by-step guide to determine the optimal pH for your this compound sensor.
-
Prepare a series of buffers: Prepare a set of buffers covering a wide pH range (e.g., from pH 2 to 10) with 0.5 or 1.0 pH unit increments. Ensure the buffer concentration is consistent across all solutions (e.g., 50 mM).
-
Prepare a stock solution of the sensor: Dissolve the this compound sensor in a suitable organic solvent (e.g., DMSO or methanol) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare working solutions: For each buffer solution, prepare a sample by diluting the sensor stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Measure fluorescence: Using a fluorometer, measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for Rhodamine 6G.
-
Plot the data: Plot the fluorescence intensity as a function of pH. The pH at which the fluorescence is maximal is the optimal pH for your sensor in its "on" state.
Protocol 2: Buffer System Comparison
This protocol helps in selecting the most suitable buffer system for your assay.
-
Select candidate buffers: Choose a few different buffer systems that have a buffering range around the optimal pH determined in Protocol 1 (e.g., acetate, phosphate, Tris-HCl, HEPES).
-
Prepare solutions: For each buffer system, prepare a solution at the optimal pH.
-
Add the sensor: Add the this compound sensor to each buffer solution at the optimized concentration.
-
Measure fluorescence: Measure the fluorescence intensity in each buffer.
-
Evaluate stability: Monitor the fluorescence signal over time in each buffer to check for any drift or instability.
-
Select the best buffer: The buffer that provides the highest and most stable fluorescence signal is the most suitable for your assay.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound sensors.
Caption: Signaling pathway of this compound sensors.
References
- 1. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
how to enhance the quantum yield of Rhodamine 6G hydrazide derivatives
Welcome to the technical support center for Rhodamine 6G (R6G) hydrazide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of their fluorescent probes and troubleshoot common experimental issues.
Section 1: Troubleshooting Low Quantum Yield
This section addresses the most common issue encountered by users: unexpectedly low or no fluorescence from their R6G hydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my R6G hydrazide derivative not fluorescing?
A1: The most common reason for a lack of fluorescence in R6G hydrazide derivatives is that the molecule is in its non-fluorescent, spirolactam "off" state. This typically occurs under neutral or basic pH conditions. The fluorescence is "turned on" by a specific trigger that opens the spirolactam ring, such as protonation in an acidic environment or chelation with specific metal ions.[1][2]
Troubleshooting Steps:
-
Verify pH: Ensure your buffer system is sufficiently acidic to protonate the hydrazide moiety and induce the ring-opening mechanism.
-
Check for Contaminants: Certain metal ions or quenching species in your sample could be inhibiting fluorescence.
-
Confirm Structural Integrity: Verify the successful synthesis and purity of your derivative using methods like NMR and mass spectrometry.[3][4]
Q2: My fluorescence intensity is decreasing as I increase the concentration of my probe. What is happening?
A2: This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, rhodamine derivatives tend to form non-fluorescent dimers or higher-order aggregates.[5][6] The formation of these aggregates alters the electronic properties and provides non-radiative decay pathways, thus quenching the fluorescence.
Troubleshooting Steps:
-
Reduce Concentration: Work with more dilute solutions. The optimal concentration is typically in the low micromolar (μM) range.
-
Change Solvent: Aggregation is more pronounced in aqueous solutions. Using less polar organic solvents like ethanol can minimize aggregation.[7]
-
Incorporate Surfactants: In some cases, adding a surfactant can help prevent aggregation by forming micelles around the dye molecules.
Section 2: Understanding the Fluorescence Mechanism
A fundamental understanding of the "on/off" switching mechanism is crucial for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q3: How does pH control the fluorescence of R6G hydrazide derivatives?
A3: R6G hydrazide derivatives operate via a pH-dependent equilibrium between a non-fluorescent spirolactam form and a highly fluorescent, ring-opened quinone form.[8][9]
-
High pH (Neutral/Basic): The molecule exists in the closed-ring spirolactam structure, which is colorless and non-fluorescent.
-
Low pH (Acidic): The amide group on the hydrazide linker becomes protonated. This induces a structural rearrangement, opening the spirolactam ring to form the planar, conjugated xanthene structure characteristic of rhodamine dyes. This "on" state exhibits strong absorption and fluorescence.[10][11]
The diagram below illustrates this critical pH-dependent signaling pathway.
Q4: How does the choice of solvent affect the quantum yield?
A4: Solvents can significantly influence the fluorescence quantum yield through several factors, including polarity, viscosity, and refractive index.[12][13][14][15]
-
Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism).[13]
-
Viscosity: Higher viscosity can restrict molecular vibrations and other non-radiative decay pathways, which often leads to an increase in quantum yield.[15]
-
Refractive Index: The radiative decay rate is proportional to the square of the solvent's refractive index.[16][17]
The table below summarizes the quantum yield of the parent Rhodamine 6G dye in various solvents, which can serve as a guide.
| Solvent | Refractive Index (n) | Quantum Yield (ΦF) |
| 0.1 N NaOH | 1.34 | 0.925 |
| Water | 1.33 | ~0.31-0.50 |
| Methanol | 1.33 | 0.88 |
| Ethanol | 1.36 | 0.950 |
| Ethylene Glycol | 1.43 | >0.90 |
| n-Propanol | 1.39 | 0.90 |
| n-Butanol | 1.40 | 0.92 |
| Data compiled from multiple sources.[6][14][16][17] |
Section 3: Experimental Protocols & Data
This section provides standardized protocols for key experiments and presents quantitative data for comparing different derivatives.
Experimental Workflow: Troubleshooting Low Quantum Yield
If you encounter low fluorescence, follow this systematic workflow to identify and resolve the issue.
Protocol 1: Synthesis of Rhodamine 6G Hydrazide Intermediate
This protocol describes the foundational step for creating various R6G hydrazide derivatives.
-
Reactants: Dissolve Rhodamine 6G (1 equivalent) in methanol or ethanol.[3][18]
-
Addition: Add hydrazine hydrate (excess, e.g., 2.5-3 equivalents) dropwise to the solution.[18]
-
Reflux: Heat the mixture to reflux and stir for 3-4 hours. The reaction is complete when the characteristic pink color of R6G fades to a nearly clear or off-white solution.[3][18]
-
Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting crude product with distilled water to remove excess hydrazine hydrate.
-
Drying: Dry the purified pink or off-white solid product under vacuum. The product is this compound, ready for further condensation reactions.[3]
Protocol 2: pH Titration for pKa Determination
This protocol allows you to determine the pH sensitivity range of your specific R6G hydrazide derivative.
-
Stock Solution: Prepare a concentrated stock solution of your purified R6G hydrazide derivative in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Buffer Series: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to pH 9).
-
Sample Preparation: In a set of cuvettes or a microplate, add a small aliquot of the stock solution to each buffer, ensuring the final concentration is constant (e.g., 10 μM) and the percentage of organic solvent is low (e.g., <1%).
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the expected emission maximum (typically ~550-565 nm) using an excitation wavelength near the absorption maximum of the ring-opened form (~528-530 nm).[2]
-
Data Analysis: Plot the fluorescence intensity as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at which the fluorescence is 50% of its maximum.[8]
Quantitative Data: pH-Dependent Fluorescence Enhancement
The degree of fluorescence enhancement upon acidification varies between derivatives.
| Derivative | Solvent System | pH Range for Activation | Fluorescence Intensity Increase | Reference |
| REHA | CH₃CN/H₂O (1:1) | 3.86 - 3.46 | ~54-fold | [10][11] |
| RETA | CH₃CN/H₂O (1:1) | 3.88 - 3.47 | ~27-fold | [10][11] |
| REDA | CH₃CN/H₂O (1:1) | 3.89 - 3.48 | ~25-fold | [10][11] |
| Probe 1 (FA sensor) | PBS (1% DMSO) | N/A (FA-triggered) | ~15-fold | [19] |
Section 4: Advanced Concepts
This section covers logical relationships and advanced modification strategies.
Logical Relationships: Factors Influencing Quantum Yield
The final quantum yield is an interplay of several factors. Understanding their relationships is key to designing highly fluorescent probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Three Novel Rhodamine 6G-Based Colorimetric and Fluorescent pH Switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [ircommons.uwf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the preparation of Rhodamine 6G hydrazide stock solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the preparation of Rhodamine 6G hydrazide stock solutions. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is difficult to dissolve. What can I do?
A1: Difficulty in dissolving this compound can be attributed to several factors. Here are some troubleshooting steps:
-
Choice of Solvent: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) and methanol are commonly recommended for preparing stock solutions.[1][2]
-
Solvent Quality: For solutions in DMSO, it is crucial to use a fresh, anhydrous grade. DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1]
-
Mechanical Assistance: Sonication and gentle warming (up to 60°C) can aid in the dissolution process, particularly when using DMSO.[1][3] Be cautious not to overheat the solution, as it may cause degradation.
-
Concentration: If the compound is not dissolving, you may be attempting to prepare a solution that is too concentrated. Please refer to the solubility data table below for guidance on maximum concentrations.
Q2: The color of my prepared this compound stock solution is pink/red. Is this normal?
A2: No, this is not typical. This compound in its non-fluorescent, spirolactam form should produce a colorless to off-white or pale pink solution.[1][2][4] A distinct pink or red color indicates the presence of the fluorescent, ring-opened form of a rhodamine dye. This could be due to:
-
Contamination: The starting material may be contaminated with Rhodamine 6G.
-
Degradation: The hydrazide may have hydrolyzed or reacted with impurities. Exposure to acidic conditions can promote the ring-opening of the spirolactam structure.
-
Reaction with Aldehydes/Ketones: this compound is a probe that reacts with aldehydes and ketones. Contamination of your solvent or glassware with these reactive species can lead to the formation of the fluorescent product.
It is advisable to prepare a fresh solution, ensuring high-purity solvents and clean glassware.
Q3: My stock solution shows high background fluorescence. How can I fix this?
A3: High background fluorescence is a common issue and is often related to the problems mentioned in Q2. The spirolactam form of this compound should be essentially non-fluorescent.[4] If you observe significant fluorescence, consider the following:
-
Purity of the Reagent: Verify the purity of your this compound. Contamination with unreacted Rhodamine 6G is a likely cause.
-
Solvent Impurities: Solvents may contain fluorescent impurities. Use high-purity, spectroscopy-grade solvents.
-
Storage Conditions: Improper storage can lead to degradation. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[1][2]
Q4: What is the recommended storage procedure for this compound stock solutions to ensure stability?
A4: To maintain the integrity of your stock solution, adhere to the following storage guidelines:
-
Temperature: For long-term storage (up to 6 months), store aliquots at -80°C.[1][2] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2]
-
Light Protection: Rhodamine dyes are photosensitive. Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: Can I prepare a stock solution of this compound in water or an aqueous buffer?
A5: While Rhodamine 6G itself has some solubility in water, preparing a concentrated stock solution of this compound in purely aqueous media is not recommended due to its lower solubility compared to organic solvents like DMSO and methanol.[5][6] Furthermore, the presence of water can increase the likelihood of hydrolysis over time, leading to the formation of fluorescent byproducts. For experiments in aqueous environments, it is best to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in your aqueous buffer immediately before use.
Quantitative Data Summary
| Parameter | Solvent | Concentration/Condition | Notes |
| Solubility | DMSO | ~10 mg/mL (~23.34 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO.[1][2] |
| Methanol | 1.0 x 10⁻³ M | Commonly used for stock solution preparation.[1][2] | |
| Storage (Powder) | -20°C | 3 years | Protect from light.[2] |
| 4°C | 2 years | Protect from light.[2] | |
| Storage (in Solvent) | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Pre-warming of Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of the powder.
-
Dissolution: a. Add the weighed powder to a sterile microcentrifuge tube or vial. b. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.29 mg). c. Tightly cap the vial and vortex thoroughly for 2-3 minutes.
-
Aiding Dissolution (if necessary): a. If the powder is not fully dissolved, sonicate the vial for 10-15 minutes. b. Alternatively, or in combination with sonication, gently warm the solution to 60°C for 5-10 minutes, with intermittent vortexing.[1][3] Ensure the vial is tightly capped to prevent solvent evaporation.
-
Visual Inspection: Once dissolved, the solution should be clear and colorless to very pale pink.
-
Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes.[1] b. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Visual Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 932013-08-6 I fluorescent dye I InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 5. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 6. Is Rhodamine 6G soluble in water? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Rhodamine 6G Hydrazide and Rhodamine B for Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhodamine 6G hydrazide and Rhodamine B, two prominent fluorescent probes used for the detection of metal ions. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate sensor for their specific applications.
Introduction and Fundamental Properties
Rhodamine derivatives are a cornerstone in the development of fluorescent chemosensors due to their exceptional photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and good photostability.[1][2][3] Both this compound and Rhodamine B operate on a "turn-on" signaling mechanism, making them highly effective for detecting various metal ions.[4][5]
The core of their sensing capability lies in the reversible, metal ion-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent, ring-opened amide structure.[6][7] This structural change results in a distinct colorimetric response (typically from colorless to pink or red) and a dramatic increase in fluorescence intensity, enabling sensitive detection.[6][8]
-
Rhodamine B is a well-established fluorescent dye that is often functionalized to create selective chemosensors. Its derivatives are widely used for detecting ions such as Fe³⁺, Cu²⁺, and Hg²⁺.[9]
-
This compound is a key intermediate synthesized from Rhodamine 6G.[10][11] It serves as a versatile platform for developing a wide array of sensors by reacting the hydrazide group with aldehydes or other moieties to create specific metal ion chelators.[1][2] These derivatives have shown high selectivity for ions like Cu²⁺, Hg²⁺, Fe³⁺, and Al³⁺.[5][12][13]
Signaling Mechanism of Rhodamine-Based Sensors
The sensing mechanism for both Rhodamine B and this compound derivatives is fundamentally the same. In the absence of a target metal ion, the molecule exists in a colorless, non-fluorescent spirolactam (closed-ring) form. Upon selective binding of a metal ion to the chelating unit of the sensor, the spirolactam ring is forced open. This structural transformation restores the π-conjugated xanthene structure, leading to strong absorption in the visible region and intense fluorescence emission.[6][12][14]
Figure 1. General signaling pathway for rhodamine-based metal ion sensors.
Performance Comparison: this compound vs. Rhodamine B Derivatives
The selectivity and sensitivity of these sensors are not inherent to the core rhodamine structure alone but are dictated by the specific chelating moiety attached to them. The following table summarizes the performance of various derivatives reported in the literature.
| Probe (Derivative) | Target Ion | Detection Limit (LOD) | Solvent/Medium | Response Time | Key Features |
| This compound-based | |||||
| R6GH-derivative (RAE)[5] | Fe³⁺ | 7.98 ppb (~0.14 µM) | Acetonitrile | Not specified | High selectivity; reversible with CN⁻. |
| R6GH-derivative (RD1)[3] | Cu²⁺ | 1.23 µM | CH₃CN/H₂O (9:1, v/v) | Not specified | Colorimetric and fluorescent response. |
| R6GH-derivative (RD6)[15] | Hg²⁺ | 1.2 x 10⁻⁸ M (12 nM) | Aqueous buffer | Not specified | Reversible with CN⁻. |
| R6GH[11] | Pb²⁺ | 0.02 µM | Not specified | Not specified | Dual-mode fluorescence and visual detection. |
| Rhodamine B-based | |||||
| RhB-derivative (RhB-DCT)[8][16] | Fe³⁺ | 0.0521 µM | Aqueous | Within seconds | Rapid response, broad pH stability (4-13). |
| RhB-derivative (DNPRH)[9] | Cu²⁺ | Not specified | Ethanol/Water (3:1) | Not specified | Ultrasensitive and selective. |
| RhB-derivative (TR)[17] | Hg²⁺ | 2.46 x 10⁻⁸ M (24.6 nM) | Not specified | Not specified | Also detects Fe³⁺. |
| RhB-derivative (2a)[17] | Fe³⁺ | 51.25 ppb (~0.73 µM) | Aqueous | < 1 min | Naked-eye detection, applicable in bioimaging. |
Summary of Comparison:
-
Sensitivity: Both platforms can be engineered to achieve very low detection limits, often in the nanomolar range. Specific derivatives of this compound have shown slightly lower limits of detection for ions like Hg²⁺.[4][15]
-
Selectivity: Selectivity is highly dependent on the attached chelating group. By modifying the receptor unit, sensors based on either rhodamine can be made highly selective for a specific metal ion over a host of other competing ions.[5][9]
-
Versatility: this compound serves as a more direct and versatile intermediate for synthesizing new sensors.[3][10] The hydrazide functional group is readily condensed with various aldehydes to create a diverse library of chemosensors.[1][2]
-
Response Time: While not always reported, Rhodamine B derivatives have been noted for extremely rapid response times, often within seconds.[8]
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature. Researchers should optimize conditions for their specific derivatives and experimental setups.
This protocol is based on methods for reacting Rhodamine 6G with hydrazine hydrate.[3][10]
Figure 2. Experimental workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve Rhodamine 6G in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Reagent: Add hydrazine hydrate dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the color change of the solution from deep red to nearly colorless or light pink.[10]
-
Isolation: After cooling the reaction to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.
-
Drying: Dry the purified pink solid product under vacuum.
-
Characterization: Confirm the structure of the synthesized this compound using techniques such as ¹H-NMR, Mass Spectrometry, and FT-IR.[1][2]
This protocol outlines the steps for evaluating the sensing properties of a rhodamine-based probe using UV-Vis and fluorescence spectroscopy.
Materials:
-
Stock solution of the rhodamine sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in water or acetonitrile).
-
Appropriate buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.[9][12]
-
Spectrometer-grade solvent for dilutions.
Methodology:
-
Preparation of Test Solution: Prepare a solution of the sensor in the chosen solvent system (e.g., acetonitrile/water mixture) at a final concentration typically in the micromolar range (e.g., 10 µM).[3]
-
Initial Spectral Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the sensor solution alone. This serves as the "off" state or baseline reading. For fluorescence, excite the sample at its absorption maximum in the ring-closed form (if any) or near the expected absorption of the ring-opened form (e.g., ~500-530 nm).[5]
-
Addition of Metal Ions: To separate samples of the sensor solution, add a specific amount (e.g., 1 to 10 equivalents) of different metal ion stock solutions.
-
Incubation: Allow the solutions to incubate for a short period (e.g., 1-5 minutes) to ensure the reaction reaches completion.
-
Final Spectral Measurement: Record the UV-Vis and fluorescence spectra again. A significant increase in absorbance around 550-560 nm and a strong fluorescence emission peak (e.g., 550-590 nm) indicates a positive "turn-on" response.[8]
-
Selectivity Test: To confirm selectivity, repeat the experiment with a wide range of different metal ions. A selective sensor will only show a significant spectral change in the presence of its target ion.[5]
-
Competition Test: To assess performance in a mixed environment, add the target metal ion to a sensor solution that already contains a large excess of other, non-target metal ions. A robust sensor will still exhibit a strong response to the target ion.[5]
-
Limit of Detection (LOD) Calculation: Perform a titration experiment by adding increasing concentrations of the target metal ion to the sensor solution. The LOD can then be calculated from the plot of fluorescence intensity versus ion concentration, typically using the 3σ/k method.
Conclusion
Both this compound and Rhodamine B are excellent platforms for developing highly sensitive and selective "turn-on" fluorescent sensors for metal ions.
-
Choose a Rhodamine B-based sensor when a well-characterized, ready-to-use derivative is available for your target ion, or when extremely rapid detection kinetics are critical.
-
Choose this compound when you require a versatile and accessible starting material to synthesize a novel, custom sensor for a specific application. Its straightforward derivatization makes it ideal for creating sensor libraries to screen for desired selectivity and sensitivity.
Ultimately, the choice between them depends less on the core structure and more on the specific performance characteristics (selectivity, sensitivity, kinetics) conferred by the attached metal ion chelator. Researchers should consult the literature for derivatives tailored to their specific ion of interest and validate their performance under the intended experimental conditions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. scirp.org [scirp.org]
- 3. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Selective and Sensitive Turn-On Fluorescent Chemosensor Based on Rhodamine 6G for Iron(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–metal ion selectivity of rhodamine-based chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 9. journals.du.ac.in [journals.du.ac.in]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Rhodamine 6G-Based Fluorescent Chemosensors for Al3+-Ion Detection: Effect of Ring Strain and Substituent in Enhancing Its Sensing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. doaj.org [doaj.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Rhodamine 6G Hydrazide Assay and ICP-MS for Accurate Metal Ion Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is paramount. This guide provides a detailed comparison of the widely used Rhodamine 6G hydrazide (R6GH) fluorescent assay and the gold-standard technique, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), for the validation of metal ion detection.
This document outlines the experimental data from studies that have directly compared these two methods, offering insights into their respective performances. Detailed experimental protocols for both techniques are provided to ensure reproducibility.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of the this compound assay for detecting Lead (Pb²⁺) and Mercury (Hg²⁺), with its results validated against ICP-MS.
Table 1: Performance Characteristics of R6GH Assay for Lead (Pb²⁺) Detection
| Parameter | This compound Assay | Reference |
| Linear Range | 0.05–6.0 μM | [1][2] |
| Limit of Detection (LOD) | 0.02 μM | [1][2] |
| Correlation with ICP-MS (R²) | 0.9915 | [1][2][3] |
| Sample Types | Agricultural and food samples (tap water, soil, fish, shrimp) | [1][2] |
Table 2: Recovery Rates of Spiked Pb²⁺ in Real Samples using R6GH Assay Compared to ICP-MS
| Sample Type | Spiked Pb²⁺ Level | Recovery Rate (%) |
| Tap Water | Level 1 | 84.0 - 102.0 |
| Soil | Level 2 | 84.0 - 102.0 |
| Fish | Level 3 | 84.0 - 102.0 |
| Shrimp | - | 84.0 - 102.0 |
| Note: The results from the R6GH-based fluorescence assays showed a good correlation with those obtained from ICP-MS, with an R² value of 0.9915.[1][2] |
Table 3: Performance Characteristics of R6GH Assay for Mercury (Hg²⁺) Detection
| Parameter | This compound Assay | Reference |
| Linear Range | 0–5 μM | [4] |
| Limit of Detection (LOD) | 0.025 μM | [4] |
| Correlation with ICP-MS (R²) | > 0.99 | [4] |
| Sample Types | Seafood | [4] |
Table 4: Recovery Rates of Spiked Hg²⁺ in Seafood Samples using R6GH Assay Compared to ICP-MS
| Sample Type | Spiked Hg²⁺ Level | Recovery Rate (%) |
| Seafood 1 | Level 1 | 88.0 - 108.3 |
| Seafood 2 | Level 2 | 88.0 - 108.3 |
| Seafood 3 | Level 3 | 88.0 - 108.3 |
| Note: The R6GH probe-based fluorescence strategy demonstrated a strong correlation with the widely accepted ICP-MS method for the detection of Hg²⁺ in seafood, with an r² > 0.99.[4] |
Experimental Protocols
This compound Assay for Metal Ion Detection
This protocol is a generalized procedure based on methodologies for Pb²⁺ and Hg²⁺ detection.[1][2][4]
-
Synthesis of this compound (R6GH):
-
Dissolve Rhodamine 6G in methanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Heat the mixture to reflux for approximately 4 hours until the solution becomes almost clear.
-
Cool the reaction to room temperature and evaporate the methanol.
-
Wash the crude product with distilled water and dry it under a vacuum to obtain a pink solid.[5]
-
-
Preparation of R6GH Probe Solution:
-
Prepare a stock solution of R6GH (e.g., 1.0 mM) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to the desired working concentration (e.g., 20 µM) using the appropriate buffer or solvent system (e.g., acetonitrile for Hg²⁺ detection, or a specific buffer for Pb²⁺).
-
-
Sample Preparation:
-
For liquid samples like tap water, filtration may be sufficient.
-
For solid samples such as soil, fish, or shrimp, a digestion or extraction procedure is necessary to liberate the metal ions. This may involve acid digestion followed by neutralization and dilution.
-
-
Detection Procedure:
-
Add a specific volume of the prepared sample to the R6GH probe solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes for Hg²⁺).[4]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 500 nm and emission recorded from 510-650 nm).[6]
-
-
Quantification:
-
Create a calibration curve by measuring the fluorescence intensity of standard solutions with known concentrations of the target metal ion.
-
Determine the concentration of the metal ion in the sample by comparing its fluorescence intensity to the calibration curve.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Validation
The following is a general protocol for the determination of trace metals in food samples, as recommended by the FDA and other sources.[7][8][9]
-
Sample Digestion:
-
Weigh a homogenized portion of the food sample (e.g., 0.5 g) into a clean microwave digestion vessel.
-
Add concentrated nitric acid (and potentially other acids like hydrochloric acid or hydrogen peroxide, depending on the sample matrix) to the vessel.
-
Perform microwave-assisted acid digestion to break down the sample matrix and dissolve the metals.
-
-
Sample Dilution and Internal Standard Addition:
-
After cooling, dilute the digested sample solution with deionized water to a known volume.
-
Add an internal standard solution to correct for instrumental drift and matrix effects.
-
-
Instrument Calibration and Tuning:
-
Prepare a series of external calibration standards containing known concentrations of the target metals.
-
Use a tuning solution (containing elements like Li, Co, Y, Ce, and Tl) to optimize the ICP-MS instrument performance.[7]
-
-
Analysis:
-
Introduce the prepared samples and calibration standards into the ICP-MS system. The sample is nebulized into a fine aerosol and introduced into the high-temperature argon plasma, where it is atomized and ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the number of ions for each specific mass, which is proportional to the concentration of the element in the sample.
-
-
Data Quantification:
-
Generate a calibration curve from the analysis of the standard solutions.
-
Calculate the concentration of the metals in the original sample based on the measured intensities, the calibration curve, and the dilution factors.
-
Visualizing the Processes
Signaling Pathway of this compound
The detection mechanism of the R6GH probe relies on a metal ion-induced ring-opening process of the spirolactam structure. In its native state, the spirolactam form is non-fluorescent ("Off" state). Upon binding with a target metal ion, the spirolactam ring opens, leading to the formation of a highly fluorescent, ring-opened amide structure ("On" state).[4][10][11][12]
Experimental Workflow: Validation of R6GH Assay with ICP-MS
The following diagram illustrates the logical flow of validating the results from a this compound assay with the ICP-MS method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. rsc.org [rsc.org]
- 7. fda.gov [fda.gov]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. ICP-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Mercury Detection: Rhodamine 6G Hydrazide and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of mercury ions (Hg²⁺) is a critical task in environmental monitoring, food safety, and biomedical research. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and real-time analysis. This guide provides an objective comparison of Rhodamine 6G hydrazide with other prominent classes of fluorescent probes for mercury detection, supported by experimental data and detailed protocols.
Executive Summary
This compound is a widely utilized fluorescent probe for mercury detection, primarily owing to its excellent photophysical properties and a distinct "turn-on" signaling mechanism. However, a range of other fluorescent probes, each with unique characteristics, are also available. This guide evaluates the performance of this compound against fluorescein-based, dansyl-based, BODIPY-based, and coumarin-based probes. The comparison focuses on key performance indicators: limit of detection (LOD), selectivity, response time, and optimal pH range.
Performance Comparison of Fluorescent Probes for Mercury Detection
The selection of an appropriate fluorescent probe is contingent on the specific requirements of the application, such as the desired sensitivity, the complexity of the sample matrix, and the required speed of analysis. The following table summarizes the quantitative performance of this compound and its alternatives.
| Probe Class | Limit of Detection (LOD) | Selectivity | Response Time | Optimal pH Range | Sensing Mechanism |
| This compound | 25 nM[1][2] | High against common metal ions[1] | < 1 minute[3] | Wide range | Spirolactam ring opening |
| Fluorescein-based | 97.5 nM | Good, some interference from other ions | Varies | 7.0 - 8.0 | Spirolactam ring opening / Photoinduced Electron Transfer (PET) |
| Dansyl-based | 21.56 nM - 249 nM | Generally high | Varies | 7.4 | Chelation Enhanced Fluorescence (CHEF) / FRET / Turn-off |
| BODIPY-based | 5.7 nM - 160 nM | High | < 30 seconds to 20 minutes | Neutral | PET / FRET / Desulfurization |
| Coumarin-based | 7.9 nM - 146 nM | High | < 3 minutes to hours | Broad (1-11) | Desulfurization / ICT |
Signaling Pathways and Experimental Workflow
The detection of mercury ions by these fluorescent probes relies on specific chemical interactions that lead to a change in their fluorescence properties. These mechanisms are crucial for understanding the probe's functionality and for troubleshooting experimental results.
Signaling Pathway: Spirolactam Ring Opening
A common mechanism for "turn-on" fluorescent probes like this compound is the mercury-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent open-amide form.
Caption: this compound signaling pathway.
Experimental Workflow for Mercury Detection
A typical experimental procedure for detecting mercury ions using a fluorescent probe involves several key steps, from sample preparation to data analysis.
References
Performance of Rhodamine 6G Hydrazide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Rhodamine 6G hydrazide, a widely utilized fluorescent probe, in various solvent systems. The choice of solvent can significantly impact the probe's sensitivity, selectivity, and overall fluorescence response. This document summarizes key performance data from experimental studies, offers detailed protocols for replication, and visualizes the underlying mechanisms and workflows.
Data Presentation
The following table summarizes the performance of this compound in different solvent systems for the detection of Mercury(II) ions (Hg²⁺), based on a comparative study. Acetonitrile (ACN) demonstrated superior performance in terms of fluorescence intensity and selectivity.
| Solvent System | Analyte | Detection Method | Limit of Detection (LOD) | Selectivity | Reference |
| Acetonitrile (ACN) | Hg²⁺ | Fluorescence | 2.5 x 10⁻² µM | High selectivity against other metal ions (Cd²⁺, Mn²⁺, V²⁺, Cu²⁺, Ag⁺, Zn²⁺, K⁺, Co²⁺, Cr³⁺) | |
| THF/H₂O (1:1, v/v) | Hg²⁺ | Fluorescence & Colorimetric | Not Reported | Good, but lower fluorescence intensity compared to ACN. More obvious color change. | |
| MeOH/H₂O (3:1, v/v) | Hg²⁺ | Fluorescence | Not Reported | Lower fluorescence intensity compared to ACN | |
| CH₃CN/H₂O (9:1, v/v) | Cu²⁺ | Fluorescence & Colorimetric | 1.23 µM | Selective for Cu²⁺ | |
| Ethanol/Water | Hg²⁺ | Fluorescence & Colorimetric | Not Reported | Highly selective for Hg²⁺ | |
| Aqueous Buffer | Formaldehyde | Fluorescence | Not Reported | Selective for formaldehyde |
Signaling Pathway and Experimental Workflow
The detection mechanism of this compound relies on a analyte-induced structural change from a non-fluorescent, colorless spirolactam form to a highly fluorescent, colored ring-opened amide form. This "off-on" signaling pathway is a hallmark of rhodamine-based probes.
Caption: Analyte-induced spirolactam ring-opening mechanism of this compound.
A systematic approach is crucial for comparing the performance of this compound in different solvent systems. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for comparing probe performance in different solvents.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for the use of this compound as a fluorescent probe.
Synthesis of this compound
A common method for synthesizing the intermediate this compound involves the reaction of Rhodamine 6G with hydrazine hydrate.
-
Materials: Rhodamine 6G, hydrazine hydrate, methanol.
-
Procedure:
-
Dissolve Rhodamine 6G in methanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the mixture for approximately 4 hours, or until the solution becomes nearly colorless.
-
Cool the reaction mixture to room temperature.
-
Evaporate the methanol under reduced pressure.
-
Wash the resulting crude product with distilled water.
-
Dry the final product, a pinkish solid, under vacuum.
-
General Procedure for Fluorescence Measurements
This protocol outlines the steps for detecting an analyte using this compound in a chosen solvent system.
-
Materials: Stock solution of this compound, stock solution of the target analyte, the selected solvent system (e.g., ACN, THF/H₂O, MeOH/H₂O), and solutions of potential interfering ions.
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure:
-
Prepare a working solution of this compound (e.g., 20 µM) in the desired solvent system.
-
To a cuvette containing the this compound solution, add a specific concentration of the analyte.
-
Mix thoroughly and allow the reaction to proceed for a specified time at room temperature (e.g., 10 minutes).
-
Record the fluorescence emission spectrum at a specific excitation wavelength.
-
For selectivity studies, repeat the process by adding potential interfering ions instead of the target analyte and compare the fluorescence response.
-
Determination of the Limit of Detection (LOD)
The limit of detection is typically calculated based on the signal-to-noise ratio (S/N).
-
Procedure:
-
Measure the fluorescence intensity of a blank sample (this compound solution without the analyte) multiple times to determine the standard deviation of the blank (σ).
-
Create a calibration curve by plotting the fluorescence intensity against a range of low analyte concentrations.
-
The slope of the linear portion of the calibration curve (S) is determined.
-
The LOD is calculated using the formula: LOD = 3σ / S .
-
Discussion of Solvent Effects
The choice of solvent system is critical and influences the performance of this compound probes in several ways:
-
Solubility: The probe and the analyte must be soluble in the chosen solvent system to ensure a homogeneous reaction medium.
-
Reaction Kinetics: The polarity and viscosity of the solvent can affect the rate of the spirolactam ring-opening reaction, thereby influencing the response time of the probe.
-
Fluorescence Quantum Yield: The photophysical properties of the fluorescent product, Rhodamine 6G, are known to be solvent-dependent. The fluorescence quantum yield can be influenced by solvent polarity and the ability of the solvent to form hydrogen bonds. For instance, the fluorescence yield of Rhodamine 6G has been observed to be greater in ethylene glycol than in water or methanol.
-
Selectivity: The solvent can modulate the interaction between the probe and the analyte, as well as with interfering species. In the case of Hg²⁺ detection, acetonitrile was found to provide better selectivity compared to aqueous mixtures of THF and methanol. This could be due to differences in the solvation of the ions and the probe in the different media.
Conclusion
The performance of this compound as a fluorescent probe is significantly influenced by the solvent system. Experimental evidence suggests that for the detection of Hg²⁺, acetonitrile is a superior solvent, offering higher fluorescence intensity and selectivity compared to aqueous mixtures of THF and methanol. However, for other analytes, the optimal solvent system may differ. Therefore, it is imperative for researchers to empirically determine the most suitable solvent for their specific application to achieve the desired sensitivity and selectivity. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies. Further research is warranted to expand the comparative data of this compound in a wider range of solvents and for a broader spectrum of analytes.
Unveiling the Selectivity of Rhodamine 6G Hydrazide: A Comparative Guide to Cation Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a fluorescent probe is paramount. This guide provides a comparative analysis of the cross-reactivity of Rhodamine 6G hydrazide and its derivatives with various cations, supported by experimental data from peer-reviewed studies.
This compound is a well-established and versatile scaffold for the design of "turn-on" fluorescent probes for specific metal ions. Its fluorescence is typically quenched in its spirolactam form. The presence of a target cation can induce a conformational change to the open, highly fluorescent form, resulting in a significant increase in fluorescence intensity. While many derivatives have been engineered for high selectivity towards a particular cation, understanding the baseline cross-reactivity of the core this compound structure and its analogues is crucial for the accurate interpretation of experimental results and the design of new, more selective probes.
Comparative Analysis of Cation-Induced Fluorescence
The following table summarizes the observed fluorescence response of various this compound-based probes upon interaction with a range of cations. The data has been compiled from multiple studies, and it is important to note that experimental conditions such as solvent systems, pH, and probe concentrations may vary between studies, potentially influencing the observed fluorescence enhancement.
| Cation | Rhodamine 6G Derivative | Observed Fluorescence Response | Reference |
| Cu²⁺ | This compound derivative R1 | Significant fluorescence enhancement | [1] |
| Rhodamine 6G-pyridine conjugate | "Turn-on" response with a color change from colorless to red | ||
| Ferrocene-rhodamine derivative RF1 | Significant fluorescence enhancement | [2] | |
| Hg²⁺ | This compound | Significant fluorescence enhancement in the presence of 5 ppb Hg²⁺ | [2] |
| Rhodamine 6G-based probe Rh-TEF | Good analysis and detection functions for Hg²⁺ in water samples | [3] | |
| Rhodamine derivative RGN | Highly selective detection in ethanol and water systems | [4] | |
| Pb²⁺ | This compound (R6GH) | Good response in the concentration range of 0.05-6.0 μM | [5][6] |
| Fe³⁺ | Rhodamine-based probes RBA2 and RBA3 | 108-fold and 222-fold fluorescence enhancement, respectively | [7] |
| Rhodamine derivative RGN | Highly selective detection in acetonitrile and water systems | [4] | |
| Al³⁺ | Rhodamine derivative RGN | Highly selective detection in acetonitrile and water systems | [4] |
| Cr³⁺ | Rhodamine derivative RGN | Highly selective detection in acetonitrile and water systems | [4] |
| Other Cations | |||
| Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Ag⁺, Pb²⁺ | Rhodamine 6G derivative R1 (for Cu²⁺) | Negligible changes in fluorescence intensity | [1] |
| Group 12 metals, divalent first-row transition metals, alkali and alkaline earth metals | Ferrocene-rhodamine derivative RF1 (for Hg²⁺) | Can selectively bind Hg²⁺ over these other metals | [2] |
Signaling Pathway and Experimental Workflow
The fundamental mechanism behind the fluorescence activation of this compound-based probes involves a cation-induced ring-opening of the non-fluorescent spirolactam to the highly fluorescent, open-ring amide structure. This process is a classic example of Chelation-Enhanced Fluorescence (CHEF).
Caption: Cation-induced spirolactam ring-opening mechanism.
The general workflow for assessing the cross-reactivity of a this compound-based probe is a systematic process involving the preparation of the probe and cation solutions, followed by spectroscopic analysis.
Caption: General experimental workflow for cross-reactivity testing.
Experimental Protocols
A generalized experimental protocol for determining the cross-reactivity of a this compound-based probe with various cations is outlined below. It is essential to consult the specific research articles for detailed parameters.
1. Materials and Reagents:
-
This compound or its derivative
-
Salts of the cations to be tested (e.g., chlorides or nitrates)
-
High-purity solvents (e.g., acetonitrile, ethanol, deionized water)
-
Buffer solutions to maintain a constant pH (e.g., Tris-HCl, HEPES)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound probe (typically 1 mM) in an appropriate organic solvent.
-
Prepare stock solutions of the various metal cations (typically 1-10 mM) in deionized water or the same solvent as the probe.
3. Spectroscopic Measurements:
-
Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system (e.g., a mixture of organic solvent and water).
-
Record the fluorescence spectrum of the probe solution alone (the "blank"). The excitation wavelength is typically around 500-530 nm, and the emission is monitored in the range of 530-650 nm.
-
To separate aliquots of the probe solution, add a specific concentration of each cation stock solution.
-
After a suitable incubation period to allow for the reaction to complete, record the fluorescence spectrum of each mixture.
4. Data Analysis:
-
The fluorescence enhancement is calculated by comparing the fluorescence intensity of the probe in the presence of a cation to that of the blank.
-
The results are often presented as a bar graph, plotting the fluorescence intensity or the fold-increase in intensity against the different cations tested. This allows for a direct visual comparison of the probe's selectivity.
By following standardized protocols and carefully analyzing the resulting data, researchers can gain a clear understanding of the cross-reactivity profile of this compound-based probes, enabling more precise and reliable applications in sensing and imaging.
References
- 1. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Multi-ion detection chemosensor based on rhodamine for turn-on fluorescence sensing and bioimaging of Fe3+, Al3+, Cr3+, and Hg2+ under different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel rhodamine-based fluorescent probes for the rapid and sensitive detection of Fe3+: Experimental and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the detection limits of different rhodamine derivatives
A Comparative Analysis of the Detection Limits of Rhodamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the detection limits of various rhodamine derivatives, which are widely utilized as fluorescent probes for the detection of a range of analytes, including metal ions and for pH sensing. The exceptional sensitivity and real-time detection capabilities of these compounds make them valuable tools in diverse research and development fields.
Performance Comparison of Rhodamine Derivatives
The detection limit is a critical parameter for evaluating the performance of a fluorescent probe. The following table summarizes the reported detection limits of several rhodamine derivatives for various analytes. These values have been extracted from recent scientific literature and demonstrate the high sensitivity achievable with these compounds.
| Rhodamine Derivative | Analyte(s) | Detection Limit (Molarity) | Detection Limit (ppb) |
| Terpyridyl-rhodamine hybrid (TRH) | Hg²⁺, Cu²⁺ | 4.9 nM, 53.3 nM | 0.98, 3.39 |
| Rhodamine B quinolylhydrazone (RhBQ) | Al³⁺, Cr³⁺, HSO₄⁻ | 2.2 x 10⁻⁸ M, 2.12 x 10⁻⁸ M, 8.63 x 10⁻⁷ M | 0.59, 1.10, 83.7 |
| Schiff base-based chemosensor (SB) | Cu²⁺, Ag⁺ | 1.6 x 10⁻⁹ M, 3.89 x 10⁻⁹ M | 0.10, 0.42 |
| Schiff base chemosensor (SBC-1) | Cu²⁺, 2,4-D | 4.4 x 10⁻⁸ M, 1.47 x 10⁻⁷ M | 2.79, 32.4 |
| Rhodamine-based multi-ion sensor (RGN) | Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺ | 1.02 x 10⁻⁸ M, 1.47 x 10⁻⁸ M, 5.88 x 10⁻⁸ M, 7.33 x 10⁻⁸ M | 0.57, 0.40, 3.06, 14.7 |
| Rhodamine B ethylenediamine (RhB-EDA) | Fe³⁺ | 3.47 x 10⁻⁹ M | 0.19 |
| Rhodamine-based sensor (RD6) | Hg²⁺ | 1.2 x 10⁻⁸ M | 2.41 |
| Rhodamine 6G-based sensors (H₃L1-H₃L4) | Al³⁺ | 1.4 x 10⁻⁹ M - 5.3 x 10⁻⁹ M | 0.038 - 0.14 |
| Rhodamine B derivative (RBMAB) | Fe³⁺ | 2.1 x 10⁻⁸ M | 1.17 |
Signaling Pathway and Experimental Workflow
The sensing mechanism of many rhodamine-based chemosensors relies on a structural change from a non-fluorescent spirolactam form to a highly fluorescent, ring-opened amide form upon binding with the target analyte. This "off-on" switching provides a distinct and measurable signal.
Caption: General signaling pathway of rhodamine-based fluorescent probes.
The determination of the detection limit is a crucial step in characterizing a new fluorescent probe. A generalized workflow for this process is outlined below.
Caption: Generalized workflow for determining the limit of detection (LOD).
Experimental Protocols
The following is a generalized experimental protocol for determining the detection limit of a rhodamine-based fluorescent probe. Specific parameters such as solvent, pH, and incubation time should be optimized for each specific probe and analyte.
1. Preparation of Solutions:
-
Stock Solution of Rhodamine Derivative: A concentrated stock solution of the rhodamine derivative is prepared in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile). The final concentration is typically in the millimolar (mM) range.
-
Analyte Stock Solution: A stock solution of the analyte is prepared in an appropriate solvent, usually deionized water for metal salts.
-
Working Solutions: The stock solutions are diluted to the desired working concentrations using a suitable buffer solution (e.g., HEPES, PBS) to maintain a constant pH.
2. Fluorescence Measurements:
-
A series of solutions containing a fixed concentration of the rhodamine derivative and varying concentrations of the analyte are prepared.
-
A blank solution containing only the rhodamine derivative in the buffer is also prepared.
-
The solutions are incubated for a specific period to allow for the reaction between the probe and the analyte to reach equilibrium.
-
The fluorescence spectra are recorded using a fluorescence spectrophotometer at the optimal excitation and emission wavelengths for the specific rhodamine derivative.
3. Calculation of the Limit of Detection (LOD):
-
A calibration curve is constructed by plotting the fluorescence intensity at the emission maximum against the concentration of the analyte.
-
The limit of detection is typically calculated using the formula: LOD = 3σ / S
-
σ is the standard deviation of the fluorescence intensity of the blank solution, measured multiple times (typically n ≥ 10).
-
S is the slope of the linear portion of the calibration curve.
-
This method, often referred to as the 3σ method, provides a statistically robust determination of the lowest concentration of an analyte that can be reliably detected by the fluorescent probe.
Conclusion
Rhodamine derivatives continue to be a versatile and powerful class of fluorescent probes. Their high sensitivity, often reaching nanomolar and even picomolar detection limits, combined with their straightforward synthesis and application, ensures their continued importance in various scientific disciplines. The data and protocols presented in this guide offer a valuable resource for researchers and professionals seeking to utilize these compounds in their work.
Unraveling the Sensing Mechanism of Rhodamine 6G Hydrazide: A Comparative Guide to its Reversibility in Nitric Oxide Detection
For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is paramount for understanding its diverse physiological and pathological roles. Rhodamine 6G hydrazide has been utilized as a fluorescent probe for this purpose. This guide provides a comprehensive analysis of the reversibility of its sensing mechanism, objective comparisons with alternative probes, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The central finding of this comparative analysis is that the sensing mechanism of this compound for nitric oxide is largely considered irreversible . The reaction mechanism involves the nitrosation of the hydrazide moiety, which leads to the formation of a stable triazole ring, causing a permanent "turn-on" of the rhodamine fluorescence. This inherent irreversibility is a critical consideration for studies requiring the monitoring of dynamic changes in nitric oxide concentrations.
Comparative Analysis of Fluorescent Probes for Nitric Oxide Detection
To provide a clear perspective on the performance of this compound, the following table summarizes its key characteristics alongside those of prominent alternative fluorescent probes for nitric oxide.
| Probe | Sensing Mechanism | Reversibility | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Spirolactam ring-opening via irreversible N-nitrosation and subsequent cyclization to a triazole | Irreversible | ~20-50 nM (for similar rhodamine hydrazides) | High fluorescence quantum yield of the product, good photostability. | Irreversible binding prevents monitoring of decreasing NO concentrations, potential for signal accumulation. |
| Diaminofluorescein-2 (DAF-2) | N-nitrosation of aromatic diamine to form a fluorescent triazole | Irreversible | ~5 nM | High sensitivity, widely used and well-characterized. | Irreversible, pH-dependent fluorescence, potential for photo-instability. |
| DAF-FM | N-nitrosation of aromatic diamine to form a fluorescent triazole | Irreversible | ~3 nM | Higher sensitivity and photostability than DAF-2, pH-insensitive above pH 5.5.[1] | Irreversible, still susceptible to signal accumulation. |
| DAR-4M | N-nitrosation of a rhodamine-based diamine to form a fluorescent triazole | Irreversible | ~7 nM | Red-shifted spectra reduce cellular autofluorescence, less pH-sensitive than DAF-2.[2] | Irreversible, may react with other reactive nitrogen species.[3][4] |
| Bio-inspired Thiol-based Probes | Reversible S-nitrosation of a cysteine-fluorophore conjugate | Reversible | Analyte-dependent | Enable real-time tracking of both increases and decreases in NO levels. | Potentially lower sensitivity than irreversible probes, may be influenced by cellular redox environment. |
| Genetically Encoded NO Probes (geNOps) | Conformational change of a fluorescent protein upon NO binding | Reversible | Varies with construct | High specificity, can be targeted to specific subcellular compartments. | Requires genetic modification of cells, may have a slower response time. |
Signaling Pathways and Sensing Mechanisms
The following diagrams illustrate the fundamental differences in the sensing mechanisms of irreversible and reversible nitric oxide probes.
Experimental Protocols
This section provides detailed methodologies for key experiments to synthesize this compound and to validate the irreversibility of its nitric oxide sensing mechanism.
Synthesis of this compound
This protocol is adapted from established methods.[5][6]
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Deionized water
Procedure:
-
Dissolve Rhodamine 6G in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate dropwise to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The color of the solution should fade to a pale pink or become colorless.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Wash the resulting solid precipitate with deionized water and collect by filtration.
-
Dry the product under vacuum to yield this compound as a pinkish solid.
-
Characterize the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Validation of Sensing Mechanism Irreversibility
This experiment is designed to test whether the fluorescence signal from this compound upon reaction with a nitric oxide donor can be reversed by a nitric oxide scavenger.
Materials:
-
This compound solution (e.g., 10 µM in PBS)
-
Nitric oxide donor solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Nitric oxide scavenger solution (e.g., 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, c-PTIO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Experimental Workflow:
Procedure:
-
To a cuvette containing the this compound solution in PBS, measure the baseline fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~525/550 nm).
-
Add a sufficient concentration of the NO donor (SNAP) to the cuvette to induce a significant increase in fluorescence. Record the fluorescence intensity until it stabilizes.
-
Once the fluorescence signal has plateaued, add an excess of the NO scavenger (c-PTIO) to the cuvette.
-
Monitor the fluorescence intensity for an extended period.
Expected Outcome and Interpretation: If the sensing mechanism is irreversible, the fluorescence intensity will remain high even after the addition of the NO scavenger. This is because the scavenger can only remove free NO from the solution and cannot reverse the chemical transformation of the probe into its fluorescent triazole form. A lack of decrease in fluorescence would validate the irreversibility of the this compound sensing mechanism.
Conclusion
The evidence strongly supports that the sensing of nitric oxide by this compound is an irreversible process due to the formation of a stable triazole product. While this probe offers the advantages of a significant fluorescence turn-on and good photostability, its irreversibility makes it unsuitable for applications requiring the real-time monitoring of fluctuating nitric oxide levels. For such studies, researchers should consider alternative, reversible probes such as bio-inspired thiol-based sensors or genetically encoded indicators. This guide provides the necessary information and experimental frameworks for researchers to critically evaluate and select the most appropriate fluorescent probe for their nitric oxide detection needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
how does Rhodamine 6G hydrazide compare to commercially available lead detection kits
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of lead is crucial in a multitude of applications, from environmental monitoring to ensuring the purity of pharmaceutical compounds. While traditional analytical techniques like atomic absorption spectroscopy offer high precision, the need for rapid, cost-effective, and field-deployable methods has led to the development of fluorescent probes and commercially available test kits. This guide provides an objective comparison between a highly sensitive fluorescent probe, Rhodamine 6G hydrazide, and popular commercial lead detection kits, supported by available performance data and detailed experimental protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and three commercially available lead detection kits: Lumetallix™, Luxfer LeadCheck™, and ESCA Tech D-Lead®.
| Feature | This compound | Lumetallix™ | Luxfer LeadCheck™ | ESCA Tech D-Lead® |
| Detection Principle | "Off-On" Fluorescence | Fluorescence | Colorimetric (Rhodizonate-based) | Colorimetric (Sulfide-based) |
| Limit of Detection (LOD) | 0.02 µM in solution[1][2] | As low as 1 ng[3][4][5] | 600 ppm in paint films[6] | 20 µg total lead[7] |
| Quantitative Range | 0.05–6.0 µM in solution[1][2] | Qualitative to semi-quantitative (intensity of glow) | Qualitative (Pink/Red indicates presence)[8] | Qualitative (Yellow/Brown indicates presence)[9] |
| Response Time | Minutes | Seconds[10] | ~30 seconds[11][12][13][14] | Minutes[15] |
| Sample Types | Aqueous solutions, agricultural and food samples[1][2] | Surfaces (paint, ceramics, plastics, metal), dust, soil[10][16] | Painted surfaces, steel, vinyl, plastics, soil, dust[12][13] | Paint, surfaces (wood, metal, drywall, plaster)[17][18] |
| Instrumentation | Fluorometer | UV Light (365 nm)[16] | Visual Inspection | Visual Inspection |
Signaling Pathway and Experimental Workflow
Visualizing the mechanisms and procedures involved in lead detection is essential for understanding the strengths and limitations of each method.
This compound: A "Turn-On" Fluorescent Response
This compound operates on a spirolactam ring-opening mechanism. In its native state, the molecule is in a non-fluorescent, spirolactam form. Upon binding with lead ions (Pb²⁺), the spirolactam ring opens, resulting in a highly fluorescent product. This "off-on" response provides a distinct and sensitive signal for lead detection.
Commercial Lead Detection Kits: A Simplified Workflow
Commercially available kits are designed for ease of use, providing rapid, qualitative results. The following diagram illustrates a typical workflow for a surface-based lead detection kit.
Detailed Experimental Protocols
Lead Detection Using this compound
This protocol is based on established methods for the fluorescent detection of lead in aqueous samples.[1][2]
Materials:
-
This compound (R6GH) stock solution (e.g., 1 mM in a suitable organic solvent like methanol or DMSO).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
Lead standard solutions for calibration.
-
Sample solutions to be tested.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of R6GH by diluting the stock solution in the buffer. The final concentration will depend on the specific assay but is typically in the low micromolar range.
-
Calibration Curve:
-
Prepare a series of lead standard solutions of known concentrations in the buffer.
-
To each standard, add a specific volume of the R6GH working solution.
-
Incubate the solutions for a predetermined time at room temperature to allow for the reaction to complete.
-
Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the R6GH-Pb²⁺ complex.
-
Plot the fluorescence intensity against the lead concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Add a known volume of the sample solution to the R6GH working solution.
-
Follow the same incubation and measurement procedure as for the standards.
-
Determine the lead concentration in the sample by comparing its fluorescence intensity to the calibration curve.
-
Protocol for Lumetallix™ Lead Detection Kit
This protocol is a generalized procedure based on the manufacturer's instructions for surface testing.[16][19]
Materials:
-
Lumetallix™ Reagent Spray or Dripper.
-
Lumetallix™ LeadLight™ (UV flashlight).
-
Surface to be tested.
Procedure:
-
Surface Preparation: Ensure the test area is clean and dry. For painted surfaces, it may be necessary to score the paint to expose underlying layers.
-
UV Illumination: In a dimly lit area, shine the UV LeadLight™ on the surface to be tested.
-
Reagent Application: While illuminating the surface with the UV light, apply the Lumetallix™ reagent using the spray or dripper.
-
Observation: Immediately observe the surface for any green fluorescence as the reagent is being applied. A bright green glow indicates the presence of lead. The intensity of the glow can give a semi-quantitative indication of the amount of lead present.
Protocol for Luxfer LeadCheck™ Swabs
This protocol is based on the manufacturer's instructions for this EPA-recognized test kit.[8][6][11]
Materials:
-
Luxfer LeadCheck™ Swab.
-
Surface to be tested.
-
Knife or scraper (for painted surfaces).
-
Test confirmation card (included in the kit).
Procedure:
-
Swab Activation:
-
Squeeze and crush the points marked "A" and "B" on the barrel of the swab.
-
With the tip facing down, shake the swab twice and gently squeeze until a yellow liquid is visible at the tip.
-
-
Surface Testing:
-
For painted surfaces, create a small notch to expose all layers of paint down to the substrate.
-
While gently squeezing, rub the activated swab on the test area for 30 seconds.
-
-
Result Interpretation:
-
A pink or red color on the swab tip or the test surface indicates a positive result for lead.
-
If there is no color change, the result is negative.
-
-
Confirmation of Negative Result: To confirm a negative result, squeeze a drop of the liquid from the swab onto one of the dots on the test confirmation card. The dot should turn pink or red, verifying the swab was active.
Concluding Remarks
The choice between this compound and a commercial lead detection kit depends heavily on the specific research needs.
This compound is an excellent choice for laboratory settings where quantitative data on lead concentrations in aqueous samples is required. Its high sensitivity and the ability to generate a calibration curve allow for precise measurements. However, it requires a fluorometer and standard laboratory procedures, making it less suitable for rapid, on-site screening.
Commercial lead detection kits , such as Lumetallix™, Luxfer LeadCheck™, and ESCA Tech D-Lead®, offer significant advantages in terms of speed, portability, and ease of use. They are ideal for qualitative screening of surfaces and materials in the field. While they may not provide the precise quantitative data of a fluorescent probe method, their ability to give a quick "yes/no" answer for the presence of lead is invaluable for initial assessments and ensuring safety in various environments. Researchers should be aware of the limitations of these kits, including potential interferences and the qualitative nature of the results. For regulatory compliance and definitive quantitative analysis, results from these kits should be confirmed by laboratory-based methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easy Steps - Lumetallix [lumetallix.com]
- 4. Instant Lead Detection Kit - Lumetallix [lumetallix.com]
- 5. Reliable Lead detection - Lumetallix [lumetallix.com]
- 6. hofstra.edu [hofstra.edu]
- 7. esca-tech.com [esca-tech.com]
- 8. emlab.com [emlab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. syringalabsupplies.com [syringalabsupplies.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. luxfermagtech.com [luxfermagtech.com]
- 13. positive-energy.com [positive-energy.com]
- 14. Lead Detection Swabs and Kit Product Information [leadcheck.com]
- 15. esca-tech.com [esca-tech.com]
- 16. lumetallixusa.com [lumetallixusa.com]
- 17. parkersafetygroup.com [parkersafetygroup.com]
- 18. aramsco.com [aramsco.com]
- 19. How to use Lumetallix Instant Lead Detection test [instantleadtestkits.com]
literature review comparing the efficacy of various rhodamine-based probes
A Comparative Guide to the Efficacy of Rhodamine-Based Fluorescent Probes
Rhodamine derivatives are a cornerstone of fluorescence research, prized for their exceptional photophysical properties, including high absorption coefficients, excellent fluorescence quantum yields, and robust photostability.[1][2] Their application as fluorescent probes is widespread, spanning from bioimaging to the detection of various analytes.[3][4] A key feature of many rhodamine-based probes is the "off-on" switching mechanism, which relies on the reversible transition between a colorless, non-fluorescent spirolactam form and a colorful, highly fluorescent open-ring structure.[5][6] This transition can be triggered by specific analytes like protons (H+) or metal ions, making them highly effective chemosensors.[1][7]
This guide provides a comparative analysis of various rhodamine-based probes, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.
General Sensing Mechanism: The Spirolactam Ring-Opening
The efficacy of most rhodamine-based "turn-on" probes is governed by a structural change from a spirocyclic form to an open-chain form.[7] In the spirocyclic (lactone or lactam) state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent.[5] Upon binding to a target analyte, the spirolactam ring opens, restoring the conjugated system. This results in a significant increase in both visible absorption and fluorescence emission.[1][6]
Caption: Analyte-induced spirolactam ring-opening mechanism in rhodamine probes.
Comparison of Core Rhodamine Scaffolds
The choice of the core rhodamine structure (e.g., Rhodamine B, Rhodamine 6G, Rhodamine 110) significantly influences the probe's photophysical properties. Rhodamine 6G, for instance, is noted for its higher fluorescence quantum yield compared to Rhodamine B, which can lead to enhanced sensitivity in probe design.[8][]
| Rhodamine Derivative | Typical Excitation (λ_ex) | Typical Emission (λ_em) | Quantum Yield (Φ) | Key Features & Applications |
| Rhodamine 110 | ~488 nm | ~525 nm | Up to 0.9 | Highly water-soluble; suitable for multicolor labeling and bioconjugation.[] |
| Rhodamine 6G | ~525 nm | ~550 nm | Up to 0.95 | High brightness and photostability; used as a laser dye and in high S/N ratio experiments.[] |
| Rhodamine B | ~555 nm | ~580 nm | ~0.3-0.7 | Widely used scaffold for chemosensors due to its well-established chemistry.[7][10] |
| TRITC | ~550 nm | ~575 nm | ~0.2-0.4 | Contains an isothiocyanate group for covalent labeling of proteins and antibodies.[] |
| Si-Rhodamine | ~640 nm | ~660 nm | ~0.3-0.4 | Far-red to near-infrared (NIR) emission, allowing for deep-tissue and in-vivo imaging.[11] |
Comparative Efficacy of Rhodamine-Based Probes
The performance of a rhodamine probe is highly dependent on its specific application, such as sensing pH or detecting metal ions.
Probes for pH Sensing
Rhodamine-based pH probes are invaluable for imaging acidic microenvironments in biological systems, such as lysosomes (pH 4.5–5.5).[12][13] The sensitivity of these probes is defined by their pKa, the pH at which 50% of the probe is in its fluorescent open form.
| Probe Name/Base | pKa | Quantum Yield (Φ) | Fold Increase in Fluorescence | Notes |
| R6G-EDA (Compound 3) | 6.5 | QYpH5 = 0.81, QYpH7 = 0.02 | ~40x | Rhodamine 6G base provides high quantum yield and sensitivity.[8] |
| R6G-HDA (Compound 5) | 6.8 | QYpH5 = 0.82, QYpH7 = 0.03 | ~27x | Similar to R6G-EDA but with a different linker.[8] |
| RhB-EDA (Compound 10) | 7.1 | QYpH5 = 0.12, QYpH7 = 0.01 | ~12x | Rhodamine B analogue shows significantly lower quantum efficiency compared to R6G version.[8] |
| RM (Rhodamine-Morpholine) | 5.23 | Not specified | 140x (from pH 7.4 to 4.5) | Designed for high sensitivity in lysosomal pH range.[12] |
| RLH A (R6G-based) | 4.88 | Not specified | Not specified | Part of a direct comparison of R6G, RB, and R101 scaffolds.[10] |
| RLH B (RB-based) | 3.90 | Not specified | Not specified | Lower pKa compared to the R6G-based analogue.[10] |
Probes for Metal Ion Detection
Rhodamine chemosensors are widely used for detecting various metal ions, which play crucial roles in biological and environmental systems.[1] The key performance metric for these probes is the limit of detection (LOD), which indicates the lowest concentration of the metal ion that can be reliably detected.
| Probe Name | Target Ion | Limit of Detection (LOD) | Solvent System | Notes |
| RhB-DCT | Fe³⁺ | 0.0521 µM | Aqueous | Exhibits rapid response and excellent reversibility.[1] |
| LXY (R6G-based) | Fe³⁺ | 0.091 µM | CH₃CN/HEPES buffer | "Naked eye" detection possible; mechanism confirmed by X-ray crystallography.[14][15] |
| RhB-EDA | Fe³⁺ | 0.025 µM | Ethanol | Simple synthesis and high sensitivity for Fe³⁺.[16] |
| Probe 1 (R-Anthracene) | Hg²⁺ | 0.38 µM | CH₃CN/H₂O | Ratiometric fluorescent probe based on FRET mechanism.[1][6] |
| RD6 | Hg²⁺ | 0.012 µM | Aqueous buffer | Shows excellent selectivity and reversible sensing with CN⁻.[6] |
| DNPRH | Cu²⁺ | Not specified | Ethanol | Spiro-cyclic form opens upon binding Cu²⁺, causing color and fluorescence change.[17] |
Experimental Methodologies
The following sections provide representative protocols for the synthesis and application of rhodamine-based probes, derived from published literature.
Synthesis Protocol: Preparation of a Rhodamine B-based Fe³⁺ Probe (RhB-EDA)
This protocol describes a one-step amidation reaction to synthesize a selective fluorescent probe for Fe³⁺.[16]
-
Materials : Rhodamine B (RhB), ethylenediamine (EDA), ethanol, and standard laboratory glassware.
-
Procedure :
-
Dissolve Rhodamine B (1 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add an excess of ethylenediamine (10 mmol) to the solution.
-
Reflux the mixture with stirring for 24 hours. The color of the solution should change from deep purple to colorless or light pink, indicating the formation of the spirolactam ring.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the final RhB-EDA probe.[16]
-
Application Protocol: General Procedure for Metal Ion Detection
This protocol outlines a general workflow for testing the selectivity and sensitivity of a newly synthesized rhodamine-based chemosensor.
Caption: Experimental workflow for evaluating a rhodamine-based metal ion probe.
-
Stock Solutions : Prepare a stock solution of the rhodamine probe (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile) and stock solutions of various metal ion salts (e.g., nitrates or chlorides) in water or an appropriate buffer.
-
Selectivity Test : In a series of cuvettes, add the probe solution to the working buffer. To each cuvette, add a different metal ion (at a concentration significantly higher than the probe) and record the fluorescence and UV-Vis spectra. A selective probe will show a significant spectral change only in the presence of its target ion.[1][17]
-
Sensitivity Test (Titration) : To a cuvette containing the probe in buffer, incrementally add small aliquots of the target metal ion's stock solution. Record the fluorescence spectrum after each addition.
-
Data Analysis : Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. The limit of detection (LOD) can then be calculated from the titration data, typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.du.ac.in [journals.du.ac.in]
- 18. A new rhodamine-based chemosensor for turn-on fluorescent detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Assessing the Accuracy and Precision of Rhodamine 6G Hydrazide-Based Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rhodamine 6G hydrazide-based detection methods with established alternative techniques. The following sections detail the performance metrics, experimental protocols, and underlying mechanisms to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison of Detection Methods
The accuracy and precision of an analytical method are paramount for reliable scientific data. This section compares the performance of this compound-based probes against alternative methods for the detection of heavy metals (Lead and Mercury) and Nitric Oxide. The data presented is a synthesis of findings from multiple studies.
Heavy Metal Detection: Lead (Pb²⁺)
This compound (R6GH) offers a fluorometric and colorimetric approach for the detection of lead ions. A common and highly sensitive alternative is Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
| Parameter | This compound-Based Method | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) |
| Principle | "Off-On" fluorescence and colorimetric change upon binding of Pb²⁺ to R6GH, causing a structural change in the probe. | Measurement of the absorption of light by ground-state atoms in a graphite furnace. |
| Linear Range | 0.05 - 6.0 μM[1] | 0 - 10 µg/dL (approximately 0 - 0.48 μM)[2] |
| Limit of Detection (LOD) | 0.02 μM[1] | 0.16 µg/dL (approximately 0.0077 μM)[2] |
| Accuracy (Recovery) | 84.0 - 102.0% in spiked samples (tap water, soil, fish, shrimp)[1] | 95 - 105% in spiked blood samples[2] |
| Precision (RSD) | < 5.0%[1] | < 10%[2] |
| Correlation with Standard Method | Good correlation with ICP-MS (R² = 0.9915)[1] | N/A (is a standard method) |
Heavy Metal Detection: Mercury (Hg²⁺)
Similar to lead detection, this compound can be employed for the sensitive detection of mercury ions. This method is often compared to other fluorescent probes and standard analytical techniques.
| Parameter | This compound-Based Method | Alternative Fluorescent Probes |
| Principle | "Off-On" fluorescence and colorimetric change upon interaction of Hg²⁺ with R6GH. | Various mechanisms, often involving specific chelation of Hg²⁺ leading to a change in fluorescence. |
| Linear Range | 0 - 5 μM[3] | Varies depending on the specific probe. |
| Limit of Detection (LOD) | 0.025 μM[3] | Can be as low as 0.84 nM for other Rhodamine 6G-PAH probes.[4] |
| Accuracy (Recovery) | 88.0 - 108.3% in spiked seafood samples[3] | 97.3 - 118.8% for other probes in real samples. |
| Precision (RSD) | < 5%[3] | Generally low, often below 5%. |
| Selectivity | High selectivity for Hg²⁺ over other common metal ions.[3] | Varies; some probes show interference from other ions like Cu²⁺.[4] |
Nitric Oxide (NO) Detection
Rhodamine B hydrazide, a close analog of this compound, is a well-established fluorescent probe for nitric oxide. A widely used alternative is DAF-FM diacetate.
| Parameter | Rhodamine B Hydrazide-Based Method | DAF-FM Diacetate Method |
| Principle | Reaction of NO with the hydrazide moiety, leading to the formation of a highly fluorescent rhodamine B product.[5] | Deacetylation by intracellular esterases to DAF-FM, which then reacts with NO to form a fluorescent triazole derivative.[6] |
| Linear Range | Good linearity with NO concentration.[5] | Not explicitly stated, but linear responses have been reported. |
| Limit of Detection (LOD) | As low as 20 nM.[5] | Approximately 3 nM.[7] |
| Fluorescence Enhancement | ~1000-fold fluorescence turn-on.[5] | ~160-fold increase in fluorescence quantum yield.[6] |
| Selectivity | High selectivity for NO over other reactive oxygen/nitrogen species.[5] | Specific for NO, but the reaction can be influenced by other oxidants/antioxidants. |
| Cell Permeability | Can efficiently penetrate cells.[5] | Cell-permeant due to the diacetate group.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
Synthesis of this compound
This protocol describes the synthesis of the this compound probe.
-
Dissolution: Dissolve Rhodamine 6G in methanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate dropwise to the Rhodamine 6G solution.[8]
-
Reflux: Heat the mixture to reflux for approximately 4 hours, or until the color of the solution becomes nearly clear.[8]
-
Cooling and Evaporation: Cool the reaction mixture to room temperature and then evaporate the methanol using a rotary evaporator.[8]
-
Washing and Drying: Wash the resulting crude product with distilled water and then dry it under a vacuum to obtain a pink solid of this compound.[8]
Detection of Heavy Metals (e.g., Hg²⁺) using this compound
This protocol outlines the general procedure for using the R6GH probe for heavy metal detection.
-
Probe Preparation: Prepare a stock solution of the synthesized this compound probe in a suitable solvent (e.g., acetonitrile).[3]
-
Sample Preparation: Prepare the sample solutions containing varying concentrations of the target heavy metal ion (e.g., Hg²⁺).
-
Reaction: Add the R6GH probe solution to the sample solutions and mix thoroughly. Allow the reaction to proceed at room temperature.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity of the solutions at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the heavy metal ion to generate a calibration curve and determine the concentration in unknown samples.
Detection of Nitric Oxide using DAF-FM Diacetate
This protocol provides a general guideline for the detection of intracellular nitric oxide using DAF-FM diacetate.
-
Cell Preparation: Prepare viable cells in suspension or on a culture plate.
-
Loading with DAF-FM Diacetate: Dilute the DAF-FM diacetate stock solution into a suitable buffer to a working concentration (typically 1-10 µM). Incubate the cells with this solution for 20-60 minutes at 37°C to allow the probe to enter the cells.[6][9]
-
Washing: Wash the cells to remove any excess, extracellular probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes to allow intracellular esterases to convert DAF-FM diacetate to the NO-sensitive DAF-FM.[9]
-
NO Stimulation (Optional): If studying stimulated NO production, add the stimulating agent at this point.
-
Fluorescence Imaging/Measurement: Measure the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer at an excitation wavelength of approximately 495 nm and an emission wavelength of around 515 nm.[6]
Visualizing the Mechanisms and Workflows
Understanding the underlying principles and experimental steps is facilitated by visual representations.
Caption: "Off-On" sensing mechanism of this compound probes.
Caption: Experimental workflow for heavy metal detection using R6GH.
Caption: Logical relationship of different methods for analyte detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of Graphite Furnace Atomic Absorption Spectrometry method and its application for clinical evaluation of blood lead levels among occupationally exposed lead smelting plant workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. ulab360.com [ulab360.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Rhodamine 6G Hydrazide
For Immediate Implementation by Laboratory Personnel
Navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Rhodamine 6G hydrazide, a fluorescent dye integral to various research applications. By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate risks, protect the environment, and uphold the highest standards of laboratory safety.
I. Understanding the Hazard Profile
-
Rhodamine 6G: This compound is known to be toxic if swallowed, a skin sensitizer, and capable of causing serious eye damage. It is also classified as very toxic to aquatic life with long-lasting effects.
-
Hydrazide Compounds: As a class of chemicals, hydrazides are often toxic and can be carcinogenic. They are also known to be reactive.
Therefore, this compound should be handled as a hazardous substance with particular attention to personal protection and environmental containment.
II. Quantitative Data Summary
The following table summarizes key data for the parent compound, Rhodamine 6G, which should be used as a conservative reference for handling this compound.
| Property | Data for Rhodamine 6G |
| Acute Oral Toxicity | Toxic if swallowed. |
| Skin Corrosion/Irritation | May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
| Carcinogenicity | One study by the National Toxicology Program indicated that Rhodamine 6G is toxic but not a human carcinogen. However, due to the hydrazide component, a cautious approach is warranted. |
III. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Skin and Body Protection: A flame-resistant lab coat is required.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.
IV. Step-by-Step Disposal Protocol
This protocol outlines a safe and effective method for the disposal of this compound waste.
1. Segregation and Collection:
- Collect all waste containing this compound (solid and solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.
- Do not mix with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
2. Spill Management:
- In the event of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
- Place the cleanup materials into the designated hazardous waste container.
- For larger spills, evacuate the area and contact your institution's EHS office immediately.
3. Chemical Neutralization (to be performed by trained personnel only):
- Principle: The dual hazards of the rhodamine dye and the hydrazide functional group require a two-pronged neutralization approach. The primary goal is to degrade the dye's chromophore and oxidize the hydrazide moiety.
- Reagents:
- Sodium hypochlorite solution (household bleach, ~5-6%)
- Water
- Procedure:
- Work within a chemical fume hood.
- For every 1 volume of this compound waste solution, slowly add 10 volumes of water to dilute.
- While stirring, cautiously add the sodium hypochlorite solution dropwise. A vigorous reaction with bubbling may occur as the hydrazide is oxidized to nitrogen gas.
- Continue adding the hypochlorite solution until the characteristic color of the rhodamine dye disappears and bubbling ceases.
- Allow the treated solution to stand for several hours to ensure complete reaction.
- Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base as required.
- Dispose of the treated solution in accordance with local regulations for non-hazardous aqueous waste, or as directed by your EHS office.
4. Final Disposal:
- All containers of untreated this compound waste must be disposed of through your institution's hazardous waste management program.
- Ensure containers are properly labeled with the chemical name and all relevant hazard warnings.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
